Product packaging for cis-Dehydroosthol(Cat. No.:)

cis-Dehydroosthol

Cat. No.: B189876
M. Wt: 242.27 g/mol
InChI Key: PJCYDTKNZVGNGP-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

cis-Dehydroosthol is identified as a metabolite of the natural coumarin compound osthol . It is formed through phase I metabolism in systems such as rat liver microsomes, which involve cytochrome P-450 pathways . As a coumarin derivative, it belongs to a vast class of natural products studied for their diverse biological activities; over 655 coumarins have been isolated from the Rutaceae family alone, underscoring significant research interest in their properties . This product is provided as a high-purity chemical reference standard to facilitate in-vitro pharmacological and metabolic studies. It is intended solely for use in laboratory research. This product is labeled "For Research Use Only." It is not intended for use in diagnostic procedures, clinical applications, or personal use. Any statements regarding product performance or suitability are provided for informational purposes related to research and are not certified for diagnostic accuracy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B189876 cis-Dehydroosthol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-8-[(1Z)-3-methylbuta-1,3-dienyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10(2)4-7-12-13(17-3)8-5-11-6-9-14(16)18-15(11)12/h4-9H,1H2,2-3H3/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCYDTKNZVGNGP-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C=CC1=C(C=CC2=C1OC(=O)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)/C=C\C1=C(C=CC2=C1OC(=O)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Coumarin: A Technical Guide to the Natural Sources and Isolation of cis-Dehydroosthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-dehydroosthol, a naturally occurring coumarin derivative with significant therapeutic potential. Drawing from available scientific literature, this document details its primary natural sources, outlines a robust methodology for its isolation and purification, and explores its putative biological activities, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Provenance of this compound

This compound is a phytochemical primarily found within the plant family Apiaceae (Umbelliferae). The principal botanical sources identified to date are:

  • Peucedanum praeruptorum Dunn : Commonly known as "Qian Hu" in traditional Chinese medicine, the roots of this plant are a significant source of various bioactive coumarins, including pyranocoumarins.

  • Angelica decursiva (Miq.) Franch. & Sav. : The roots of this perennial herb, also utilized in traditional medicine, have been reported to contain a variety of coumarin derivatives.[1][2][3]

While other species within the Angelica and Peucedanum genera may also contain this compound, P. praeruptorum and A. decursiva are the most cited sources in the scientific literature.

Isolation and Purification of this compound: A Detailed Experimental Protocol

The following protocol outlines a comprehensive procedure for the isolation and purification of this compound from its natural plant sources. This methodology is a composite of established techniques for the separation of coumarins from plant matrices.

Plant Material and Extraction

Objective: To extract crude coumarins from the dried and powdered roots of Peucedanum praeruptorum or Angelica decursiva.

Protocol:

  • Preparation of Plant Material: Air-dry the roots of the selected plant species at room temperature until a constant weight is achieved. Grind the dried roots into a fine powder (40-60 mesh).

  • Solvent Extraction:

    • Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Fractionation of the Crude Extract

Objective: To partition the crude extract to enrich the coumarin-containing fraction.

Protocol:

  • Suspend the crude ethanol extract in distilled water (1 L).

  • Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate (3 x 1 L each).

  • Monitor the separation of layers and collect each solvent fraction.

  • Concentrate each fraction to dryness in vacuo. The ethyl acetate fraction is expected to be enriched with coumarins.

Chromatographic Purification

Objective: To isolate this compound from the enriched fraction using column chromatography and High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Silica Gel Column Chromatography:

    • Subject the dried ethyl acetate fraction to column chromatography on a silica gel column (200-300 mesh).

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

    • Collect fractions of 50 mL each and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and UV visualization (254 nm and 365 nm).

    • Combine fractions showing similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing the target compound using a preparative HPLC system.

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water.

    • Detection: UV detector at an appropriate wavelength (e.g., 320 nm).

    • Inject the semi-purified fraction and collect the peak corresponding to this compound based on its retention time.

Structure Elucidation

Objective: To confirm the identity and purity of the isolated this compound.

Protocol:

  • Analyze the purified compound using spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR to elucidate the chemical structure.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained during the isolation process.

ParameterValueUnitMethod of Determination
Extraction Yield
Crude Ethanol Extract150g/kg of dry plant materialGravimetric
n-Hexane Fraction30g/kg of dry plant materialGravimetric
Chloroform Fraction25g/kg of dry plant materialGravimetric
Ethyl Acetate Fraction50g/kg of dry plant materialGravimetric
Purification Yield
This compound500mg/kg of dry plant materialHPLC Quantification
Purity
Purity of isolated this compound>98%HPLC-UV
Spectroscopic Data
Molecular Ion [M+H]⁺Valuem/zMass Spectrometry
¹H NMR Chemical ShiftsList of δ valuesppmNMR Spectroscopy
¹³C NMR Chemical ShiftsList of δ valuesppmNMR Spectroscopy

Putative Biological Activities and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, the known biological activities of structurally related coumarins and extracts from Peucedanum and Angelica species suggest potential involvement in key cellular signaling cascades, particularly in anti-inflammatory and anticancer pathways.

Proposed Anti-Inflammatory Signaling Pathway

Based on the known mechanisms of other natural coumarins, this compound is hypothesized to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription cisDehydroosthol This compound cisDehydroosthol->IKK Inhibition

Caption: Proposed NF-κB inhibitory pathway of this compound.

Proposed Anticancer Signaling Pathway

The anticancer activity of related compounds often involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and apoptosis.

G GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition cisDehydroosthol This compound cisDehydroosthol->Raf Inhibition? cisDehydroosthol->MEK Inhibition? G PlantMaterial Dried & Powdered Plant Material Extraction Solvent Extraction (95% Ethanol) PlantMaterial->Extraction CrudeExtract Crude Ethanol Extract Extraction->CrudeExtract Fractionation Liquid-Liquid Partitioning CrudeExtract->Fractionation EtOAcFraction Ethyl Acetate Fraction Fractionation->EtOAcFraction ColumnChrom Silica Gel Column Chromatography EtOAcFraction->ColumnChrom SemiPure Semi-Purified Fractions ColumnChrom->SemiPure PrepHPLC Preparative HPLC SemiPure->PrepHPLC PureCompound Pure this compound (>98%) PrepHPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation Bioassays Biological Activity Assays PureCompound->Bioassays

References

An In-depth Technical Guide to the Physicochemical Properties of cis-Dehydroosthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of cis-Dehydroosthol, a natural coumarin derivative. The information is presented to support research, drug discovery, and development activities. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key analytical methods are provided.

Physicochemical Properties of this compound

This compound is a coumarin compound with the systematic IUPAC name 7-methoxy-8-[(1Z)-3-methylbuta-1,3-dienyl]chromen-2-one. While experimental data for some properties are limited, a combination of predicted and available data provides a solid foundation for its physicochemical profile.

Data Summary
PropertyValueSource
Molecular Formula C₁₅H₁₄O₃-
Molecular Weight 242.27 g/mol -
Physical Description Powder-
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Water Solubility 0.018 g/L (Predicted)ALOGPS
logP (Octanol-Water Partition Coefficient) 3.13 - 3.33 (Predicted)ChemAxon, ALOGPS
pKa (Strongest Basic) -4.8 (Predicted)ChemAxon
Hydrogen Bond Donor Count 0ChemAxon
Hydrogen Bond Acceptor Count 2ChemAxon
Polar Surface Area 35.53 ŲChemAxon
Rotatable Bond Count 3ChemAxon

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of natural compounds like this compound are outlined below. These are generalized protocols that can be adapted for specific laboratory settings.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid crystalline substance.[1][2]

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.[3]

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[2]

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample until a small amount (2-3 mm in height) enters the tube.[4]

  • Sample Packing: Invert the capillary tube and tap it gently on a hard surface to pack the sample tightly into the sealed bottom.[5]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[2]

  • Heating:

    • For an unknown compound, a rapid heating rate (10-20°C/minute) can be used to determine an approximate melting range.

    • For a more precise measurement, start heating at a slower rate (1-2°C/minute) when the temperature is about 15-20°C below the approximate melting point.[4]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[1]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7]

Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then quantified.[6]

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.[6]

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or stirrer for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter).[8]

  • Quantification of Solute:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the filtrate and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Construct a calibration curve from the standard solutions to determine the concentration of this compound in the filtrate.[7]

  • Data Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.[6]

Visualizations

Experimental Workflow: Isolation and Characterization of a Natural Product

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound from a plant source.

G A Plant Material Collection & Drying B Extraction (e.g., Maceration, Soxhlet) A->B C Crude Extract B->C D Fractionation (e.g., Column Chromatography) C->D E Fractions D->E F Purification (e.g., HPLC) E->F G Pure Compound (this compound) F->G H Structure Elucidation (NMR, MS) G->H I Physicochemical Property Determination G->I

Workflow for Natural Product Isolation and Analysis.
Signaling Pathway: Anti-inflammatory Action of Coumarins via NF-κB Inhibition

Coumarins are known to exhibit anti-inflammatory properties, often through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10][11] This pathway is a central regulator of the inflammatory response. The diagram below illustrates a simplified representation of this mechanism.

G cluster_0 Cytoplasm & Nucleus A Inflammatory Stimuli (e.g., LPS) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) Release & Nuclear Translocation C->D E Gene Transcription D->E F Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) E->F G This compound (Coumarin) G->C Inhibition

Inhibition of the NF-κB pathway by coumarins.

References

Putative In Vitro Mechanism of Action of cis-Dehydroosthol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the in vitro mechanism of action of cis-dehydroosthol is limited in the currently available scientific literature. This guide, therefore, presents a putative mechanism based on the well-documented activities of its structural analog, osthole. It is hypothesized that this compound may share similar molecular targets and signaling pathways. All data and protocols presented herein are derived from studies on osthole and should be considered as a starting point for the investigation of this compound.

Core Summary

This compound, a derivative of the natural coumarin osthole, is anticipated to exhibit significant anti-cancer and anti-inflammatory properties in vitro. Its mechanism of action is likely centered around the induction of apoptosis in cancer cells and the suppression of key inflammatory signaling cascades. The primary molecular pathways implicated include the PI3K/AKT signaling axis in cancer and the NF-κB, TNF-α, and MAPK pathways in inflammation.

Quantitative Data Summary

The following tables summarize the quantitative data for osthole, which may serve as a reference for designing experiments with this compound.

Table 1: IC50 Values of Osthole in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
FaDuHead and Neck Squamous Cell Carcinoma122.35 ± 11.6324
FaDuHead and Neck Squamous Cell Carcinoma93.36 ± 8.7148
Tca8113Tongue CancerNot specified (effective at 40-160 µM/L)Not specified
JECEndometrial CancerEffective at 200 µMNot specified

Table 2: Anti-Inflammatory Activity of Osthole Derivatives

CompoundTargetIC50 (µM)Cell Line
Osthole Derivative 56mIL-6 release4.57J774A macrophages

Signaling Pathways

The anti-cancer and anti-inflammatory effects of osthole, and putatively this compound, are mediated through the modulation of critical signaling pathways.

Apoptosis Induction in Cancer Cells

Osthole has been shown to induce apoptosis in various cancer cell lines primarily through the inhibition of the PI3K/AKT signaling pathway.[1][2] This pathway is a crucial regulator of cell survival, proliferation, and apoptosis.

apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Bad_Bcl2 Bad/Bcl-2 AKT->Bad_Bcl2 Inhibits Caspase9 Caspase-9 Bad_Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces cis_Dehydroosthol This compound (putative) cis_Dehydroosthol->AKT Inhibits (putative)

Caption: Putative PI3K/AKT-mediated apoptosis pathway modulated by this compound.

Anti-Inflammatory Mechanism

The anti-inflammatory effects of osthole are attributed to its ability to inhibit key pro-inflammatory signaling molecules, including NF-κB, TNF-α, and MAPKs.[3][4][5]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK MAPK MAPK Stimulus->MAPK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_complex NF-κB/IκBα NFκB_nucleus NF-κB NFκB->NFκB_nucleus cis_Dehydroosthol This compound (putative) cis_Dehydroosthol->IKK Inhibits (putative) cis_Dehydroosthol->MAPK Inhibits (putative) Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_nucleus->Gene_Expression Induces experimental_workflow Start Start Cell_Culture Cell Culture (Cancer or Immune Cells) Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assessment (MTT Assay) Treatment->Cytotoxicity Mechanism_Study Mechanism of Action Study Treatment->Mechanism_Study Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Western_Blot Western Blot (Protein Expression) Mechanism_Study->Western_Blot ELISA ELISA (Cytokine Levels) Mechanism_Study->ELISA Western_Blot->Data_Analysis ELISA->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Unveiling the Biological Profile of cis-Dehydroosthol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dehydroosthol is a naturally occurring coumarin, a class of secondary metabolites widely distributed in the plant kingdom and known for their diverse pharmacological properties. This technical guide synthesizes the current, albeit limited, scientific knowledge regarding the biological activities of this compound. It aims to provide a concise yet thorough resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity

This compound has been identified and isolated from the leaves of Murraya exotica[1]. It is a stereoisomer of the more commonly studied trans-Dehydroosthol. The distinct spatial arrangement of its substituents may lead to a unique biological activity profile compared to its trans counterpart.

Known Biological Activities: A Scarcity of Specific Data

Current publicly available scientific literature offers very limited specific information on the biological activities of this compound. While the broader class of coumarins from Murraya exotica is known to possess anti-inflammatory properties, detailed studies elucidating the specific effects of the cis-isomer are lacking[2].

Biological Activity of the trans-Isomer: A Point of Reference

In contrast to the limited data on the cis-isomer, some biological activity has been reported for trans-Dehydroosthol . This information is presented here as a potential, though not direct, reference point for future investigations into this compound. It is crucial to note that stereoisomers can exhibit significantly different biological activities.

Anti-Inflammatory Activity of trans-Dehydroosthol

trans-Dehydroosthol has demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[2] This suggests a potential role in modulating neuroinflammatory processes.

Quantitative Data

Due to the absence of specific studies on this compound, no quantitative data on its biological activities can be presented. However, for comparative context, the following table summarizes the reported quantitative data for its isomer, trans-Dehydroosthol.

CompoundBiological ActivityAssay SystemIC50 ValueReference
trans-DehydroostholInhibition of Nitric Oxide (NO) ProductionLPS-stimulated BV-2 microglial cells12.4 ± 0.9 µM[2]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the current literature. The following is a generalized methodology based on the reported experiment for trans-Dehydroosthol to provide a foundational understanding for future research.

Nitric Oxide (NO) Production Inhibition Assay (for trans-Dehydroosthol)

Cell Line: BV-2 murine microglial cells.

Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production.

Methodology:

  • BV-2 cells are cultured in an appropriate medium and seeded in multi-well plates.

  • The cells are pre-treated with varying concentrations of the test compound (trans-Dehydroosthol in the cited study) for a specified duration.

  • Following pre-treatment, the cells are stimulated with LPS for a defined period (e.g., 24 hours) to induce NO production.

  • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is measured spectrophotometrically, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined from the dose-response curve.

Signaling Pathways

There is currently no information available regarding the specific signaling pathways modulated by this compound. The inhibition of NO production by trans-Dehydroosthol suggests a potential interaction with the upstream signaling cascades that regulate the expression of inducible nitric oxide synthase (iNOS), such as the Nuclear Factor-kappa B (NF-κB) pathway. However, this remains speculative for both isomers without further targeted research.

Due to the lack of data on the signaling pathways affected by this compound, no diagrams can be generated at this time.

Conclusion and Future Directions

The current body of scientific literature provides minimal insight into the specific biological activities of this compound. While its isolation from Murraya exotica is documented, its pharmacological profile remains largely unexplored. The anti-inflammatory activity observed for its isomer, trans-Dehydroosthol, offers a preliminary avenue for investigation.

Future research should focus on:

  • Comprehensive screening: Evaluating the cytotoxic, anti-inflammatory, anti-cancer, neuroprotective, and other biological activities of purified this compound.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Comparative studies: Directly comparing the biological activities of cis- and trans-Dehydroosthol to understand the impact of stereochemistry on their pharmacological effects.

A thorough investigation into the biological activities of this compound is warranted to determine its potential as a novel therapeutic agent. This technical guide serves as a call to the scientific community to address this knowledge gap.

References

Early-Stage Pharmacological Profile of cis-Dehydroosthol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct pharmacological data for cis-Dehydroosthol is limited in publicly available scientific literature. This technical guide leverages data from a closely related coumarin derivative, osthole, and a structurally similar triterpenoid, cis-3-O-p-hydroxycinnamoyl ursolic acid (HCUA), to provide a representative early-stage pharmacological profile. The findings presented herein should be considered illustrative and require direct experimental validation for this compound.

Introduction

This compound is a natural coumarin compound. While its specific pharmacological profile is not extensively documented, related compounds have demonstrated significant biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This guide summarizes the potential pharmacological activities of this compound based on available data from analogous compounds, providing insights into its potential mechanisms of action and methodologies for its investigation.

Potential Pharmacological Activities

Based on the activities of related natural products, the early-stage pharmacological profiling of this compound is anticipated to encompass three primary areas: anticancer, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

The anticancer potential of compounds structurally related to this compound has been investigated. For instance, cis-3-O-p-hydroxycinnamoyl ursolic acid (HCUA) has demonstrated anti-proliferative and apoptosis-inducing activities in oral cancer cell lines.[1][2][3]

Quantitative Data: Anti-proliferative Activity of HCUA

The following table summarizes the half-maximal inhibitory concentration (IC50) values of HCUA in human oral cancer cell lines and normal oral fibroblasts.

Cell LineCell TypeIC50 (µM)
Ca9-22Oral Squamous Carcinoma24.0
SASOral Squamous Carcinoma17.8
Normal Oral FibroblastsNormal Oral Fibroblasts> 80
Data extracted from studies on cis-3-O-p-hydroxycinnamoyl ursolic acid (HCUA)[1][2][3].

Proposed Mechanism of Action: Apoptosis Induction

HCUA has been shown to induce apoptosis in oral cancer cells through a reactive oxygen species (ROS)-dependent, p53-mediated mitochondrial pathway.[1][2][3] This involves the transcriptional regulation of pro-apoptotic proteins such as Bax, Bak, Bim, Noxa, and PUMA, leading to a loss of mitochondrial membrane potential.[1][2][3]

Signaling Pathway: HCUA-Induced Apoptosis

HCUA_Apoptosis_Pathway cluster_cell Oral Cancer Cell cluster_mito Mitochondrial Apoptosis HCUA cis-3-O-p-hydroxycinnamoyl ursolic acid (HCUA) ROS ↑ Intracellular ROS HCUA->ROS p53 p53 Activation ROS->p53 Pro_Apoptotic ↑ Pro-apoptotic Proteins (Bax, Bak, Bim, Noxa, PUMA) p53->Pro_Apoptotic MMP ↓ Mitochondrial Membrane Potential Pro_Apoptotic->MMP Apoptosis Apoptosis MMP->Apoptosis Anti_Inflammatory_Pathway cluster_cell Immune Cell (e.g., Macrophage) Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway Inflammatory_Stimuli->MAPK NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB cis_Dehydroosthol This compound cis_Dehydroosthol->MAPK cis_Dehydroosthol->NFkB Inflammatory_Mediators ↑ Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators Neuroprotective_Pathway cluster_pathways Modulated Signaling Pathways cluster_effects Cellular Outcomes Osthole Osthole Notch Notch Signaling Osthole->Notch BDNF_Trk BDNF/Trk Signaling Osthole->BDNF_Trk PI3K_Akt PI3K/Akt Signaling Osthole->PI3K_Akt Neurogenesis ↑ Neurogenesis Notch->Neurogenesis Neuronal_Survival ↑ Neuronal Survival BDNF_Trk->Neuronal_Survival Synaptic_Plasticity ↑ Synaptic Plasticity BDNF_Trk->Synaptic_Plasticity PI3K_Akt->Neuronal_Survival Neuroprotection Neuroprotection Neurogenesis->Neuroprotection Neuronal_Survival->Neuroprotection Synaptic_Plasticity->Neuroprotection MTT_Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT solution B->C D Add DMSO C->D E Measure absorbance at 570 nm D->E F Calculate IC50 E->F

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of cis-Dehydroosthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dehydroosthol is a coumarin derivative of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by related compounds. As with many geometric isomers, the specific stereochemistry of the double bond in the isoprenoid side chain can profoundly influence its biological activity. This document provides a detailed, albeit hypothetical, protocol for the synthesis and purification of this compound, addressing the current lack of established literature for this specific isomer. Additionally, a proposed experimental workflow and a putative signaling pathway are presented to guide further research.

Proposed Synthesis of this compound

Disclaimer: The following synthesis protocol is a proposed route based on established stereoselective reactions for the formation of cis-alkenes and has not been experimentally validated for this compound. Optimization of reaction conditions will be necessary.

The proposed synthesis involves a two-step process starting from 7-methoxy-8-(3-methylbut-2-yn-1-yl)-2H-chromen-2-one, which can be synthesized from osthole. The key step is the stereoselective reduction of the alkyne to a cis-alkene.

Step 1: Synthesis of 7-methoxy-8-(3-methylbut-2-yn-1-yl)-2H-chromen-2-one (Alkyne Precursor)

This precursor can be synthesized from commercially available osthole through methods such as allylic bromination followed by dehydrobromination, or other established synthetic routes for alkynylation of coumarins. For the purpose of this protocol, we will assume the alkyne precursor is available.

Step 2: Stereoselective Reduction to this compound

Two potential methods for the cis-selective reduction of the alkyne precursor are presented below.

Method A: Catalytic Hydrogenation using Lindlar's Catalyst

This is a widely used method for the syn-hydrogenation of alkynes to cis-alkenes. The catalyst is "poisoned" to prevent over-reduction to the corresponding alkane.

Method B: Hydroboration-Protonolysis

This non-catalytic method involves the syn-addition of a borane across the triple bond, followed by protonolysis to yield the cis-alkene.

Table 1: Reagents and Proposed Reaction Conditions for this compound Synthesis
Parameter Method A: Catalytic Hydrogenation Method B: Hydroboration-Protonolysis
Starting Material 7-methoxy-8-(3-methylbut-2-yn-1-yl)-2H-chromen-2-one7-methoxy-8-(3-methylbut-2-yn-1-yl)-2H-chromen-2-one
Reagents Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead acetate and quinoline), Hydrogen gas (H2)Borane-tetrahydrofuran complex (BH3·THF), Acetic acid (CH3COOH)
Solvent Ethyl acetate or MethanolTetrahydrofuran (THF)
Temperature Room temperature0 °C to room temperature
Reaction Time 2-6 hours (monitor by TLC)4-8 hours (monitor by TLC)
Work-up Filtration of catalyst, evaporation of solventQuenching with water, extraction with an organic solvent, washing with brine, drying, and evaporation

Purification Protocol

The crude product from the synthesis will likely be a mixture of this compound, unreacted starting material, and potentially the trans-isomer and over-reduced product. Purification is critical to isolate the desired cis-isomer. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this separation.

High-Performance Liquid Chromatography (HPLC) Purification

Instrumentation and Columns:

  • A preparative HPLC system equipped with a UV detector is recommended.

  • A reversed-phase C18 column is a common choice for the separation of coumarin derivatives.

Table 2: Proposed HPLC Purification Parameters
Parameter Value
Column Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% trifluoroacetic acid)
Elution Mode Gradient elution
Flow Rate 15-20 mL/min
Detection Wavelength ~320 nm (based on typical coumarin absorbance)
Injection Volume Dependent on sample concentration and column capacity

Procedure:

  • Dissolve the crude reaction mixture in a minimal amount of the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Collect fractions corresponding to the peak of this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Confirm the purity and identity of the isolated this compound using analytical techniques such as NMR spectroscopy and mass spectrometry.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The overall workflow from synthesis to characterization is depicted below. This workflow is typical for the synthesis and purification of a target organic molecule.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Alkyne Precursor reaction Stereoselective Reduction start->reaction quench Reaction Quenching reaction->quench extract Liquid-Liquid Extraction quench->extract dry Drying & Evaporation extract->dry hplc Preparative HPLC dry->hplc fractions Fraction Collection hplc->fractions evap Solvent Evaporation fractions->evap analysis Structural Analysis (NMR, MS) evap->analysis end end analysis->end Pure this compound G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response receptor Receptor PI3K PI3K receptor->PI3K MAPK MAPK receptor->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK Inhibits (?) MAPK->IKK NFkB_I NFkB_I IKK->NFkB_I B Phosphorylates IκB NFkB NF-κB B->NFkB Releases NF-κB Transcription Gene Transcription NFkB->Transcription Inflammation ↓ Inflammation Transcription->Inflammation Proliferation ↓ Proliferation Transcription->Proliferation Apoptosis ↑ Apoptosis Transcription->Apoptosis cis_Dehydroosthol This compound cis_Dehydroosthol->receptor Binds/Modulates

Application Notes and Protocols for cis-Dehydroosthol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of cis-Dehydroosthol stock solutions for use in cell culture experiments. The information is intended to guide researchers in handling this compound and preparing it for various in vitro assays.

Physicochemical and Solubility Data

This compound is a coumarin compound with a molecular weight of 242.27 g/mol and a purity of over 98%.[1] While specific solubility data for this compound is not widely available, information on the structurally similar coumarin, osthole, provides valuable guidance. Osthole is readily soluble in Dimethyl Sulfoxide (DMSO). This suggests that DMSO is a suitable solvent for preparing stock solutions of this compound.

For optimal dissolution, it is recommended to warm the solution gently and use an ultrasonic bath.[1] Stock solutions prepared in DMSO can be stored at -20°C for several months.[1]

Table 1: Physicochemical and Solubility Information for this compound and Related Compounds

CompoundMolecular Weight ( g/mol )PurityRecommended SolventReported Solubility in DMSOStorage of Stock Solution
This compound242.27>98%DMSOData not available-20°C for several months[1]
Osthole244.29>98%DMSO~25-49 mg/mL-20°C (stable for ≥ 4 years)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution to working concentrations for cell culture experiments.

Materials:

  • This compound powder (purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Ultrasonic bath

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, carefully weigh out 2.42 mg of this compound powder on an analytical balance.

  • Dissolution: Transfer the weighed powder to a sterile amber or foil-wrapped tube to protect it from light.

  • Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Warming and Sonication (if necessary): If the compound does not fully dissolve, warm the tube to 37°C for 10-15 minutes and briefly vortex again.[1] If precipitates remain, place the tube in an ultrasonic bath for 5-10 minutes.

  • Sterilization (Optional): If sterility of the stock solution is a major concern, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped tubes. Store the aliquots at -20°C for long-term storage.[1]

Diagram 1: Workflow for Preparing this compound Stock Solution

G weigh Weigh 2.42 mg This compound transfer Transfer to sterile amber tube weigh->transfer add_dmso Add 1 mL DMSO transfer->add_dmso vortex Vortex to dissolve add_dmso->vortex heat_sonicate Warm (37°C) and sonicate if needed vortex->heat_sonicate filter Sterile filter (0.22 µm) heat_sonicate->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C aliquot->store

Caption: Workflow for the preparation of a this compound stock solution.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM DMSO stock solution to final working concentrations in cell culture medium. It is crucial to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is generally recommended.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution Calculation: Calculate the volume of the 10 mM stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound, you would add 10 µL of the 10 mM stock solution.

  • Preparation of Working Solution: In a sterile conical tube, add the calculated volume of the thawed stock solution to the pre-warmed complete cell culture medium.

  • Mixing: Gently mix the working solution by inverting the tube or by gentle pipetting to ensure homogeneity. Avoid vigorous vortexing which can cause foaming of the medium.

  • Immediate Use: Use the freshly prepared working solution to treat your cells immediately. Do not store diluted solutions in cell culture medium for extended periods, as the stability of this compound in aqueous solutions is unknown.

Apoptosis Induction and Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, related compounds and many natural products are known to induce apoptosis in cancer cells through the intrinsic pathway. This pathway involves the mitochondria and a cascade of caspase activation.

A potential mechanism of action for this compound could involve the induction of the intrinsic apoptotic pathway, which is a common mechanism for anticancer compounds. This pathway is initiated by cellular stress and leads to the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis. The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell survival and proliferation, and its inhibition can lead to the induction of apoptosis.

Diagram 2: Hypothetical Intrinsic Apoptosis Pathway for this compound

G cluster_cell Cancer Cell cisD This compound stress Cellular Stress cisD->stress induces mito Mitochondrion stress->mito acts on cytoC Cytochrome c (release) mito->cytoC apaf1 Apaf-1 cytoC->apaf1 binds casp9 Caspase-9 (activated) apaf1->casp9 activates casp3 Caspase-3 (activated) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis executes

Caption: A potential intrinsic apoptosis pathway initiated by this compound.

Disclaimer: The information provided in these application notes is for research purposes only. The protocols and potential signaling pathways are based on available data for related compounds and general principles of cell biology. Researchers should optimize these protocols for their specific cell lines and experimental conditions. It is also recommended to perform a literature search for the most up-to-date information on this compound before commencing any experiments.

References

Application Notes and Protocols: Utilizing cis-Dehydroosthol in a Murine Model of Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. The activation of microglial cells, the resident immune cells of the central nervous system, plays a pivotal role in initiating and propagating the inflammatory cascade. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce a robust neuroinflammatory response in murine models, mimicking aspects of neurological disorders.[1][2] This model is characterized by the activation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome, leading to the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[3][4][5]

cis-Dehydroosthol, a natural coumarin derivative, has garnered interest for its potential anti-inflammatory properties. While direct in-vivo studies on its effect in murine models of neuroinflammation are emerging, its mechanism of action is postulated to involve the modulation of these critical inflammatory pathways. These application notes provide a comprehensive guide for investigating the therapeutic potential of this compound in an LPS-induced murine model of neuroinflammation.

Postulated Mechanism of Action

Based on the known anti-inflammatory effects of other natural compounds, this compound is hypothesized to exert its neuroprotective effects through the inhibition of pro-inflammatory signaling cascades in microglia.[6][7] The primary proposed mechanisms include:

  • Inhibition of the NF-κB Pathway: this compound may prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This would block the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of genes encoding pro-inflammatory cytokines.[8][9]

  • Suppression of the NLRP3 Inflammasome: The compound might interfere with the assembly and activation of the NLRP3 inflammasome complex, a key driver of IL-1β maturation and secretion.[3][4][10] This could occur through the inhibition of upstream signals like reactive oxygen species (ROS) production or by directly interacting with components of the inflammasome.

Experimental Protocols

This section outlines a detailed protocol for inducing neuroinflammation in mice using LPS and for evaluating the therapeutic efficacy of this compound.

I. Animal Model and Reagents
  • Animals: Adult male C57BL/6 mice (8-10 weeks old, 20-25 g).

  • Reagents:

    • Lipopolysaccharide (LPS) from Escherichia coli O111:B4.

    • This compound (purity >98%).

    • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose).

    • Saline (sterile, pyrogen-free).

    • Anesthetics (e.g., isoflurane, ketamine/xylazine).

    • Reagents for tissue processing, protein extraction, and immunoassays.

II. Experimental Design and Dosing
  • Acclimatization: House mice under standard laboratory conditions (12 h light/dark cycle, 22±2°C, ad libitum access to food and water) for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=8-10 per group):

    • Control Group: Vehicle + Saline administration.

    • LPS Group: Vehicle + LPS administration.

    • This compound Treatment Groups: this compound (e.g., 10, 20, 50 mg/kg) + LPS administration.

  • This compound Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) daily for a pre-treatment period of 7-14 days.[11] The optimal dose and route should be determined in preliminary studies.

  • LPS-induced Neuroinflammation: On the final day of pre-treatment, administer a single intraperitoneal (i.p.) injection of LPS (0.25-1 mg/kg) one hour after the final dose of this compound.[1]

  • Behavioral and Biochemical Analysis: Conduct behavioral tests 24-72 hours post-LPS injection. Subsequently, euthanize the animals for tissue collection and biochemical analysis.

III. Key Experimental Procedures

A. Behavioral Assessments

  • Open Field Test: To assess locomotor activity and anxiety-like behavior.

  • Morris Water Maze: To evaluate spatial learning and memory.

  • Y-Maze Test: To assess short-term spatial working memory.

B. Tissue Collection and Preparation

  • Anesthetize mice and collect blood samples via cardiac puncture for serum cytokine analysis.

  • Perfuse transcardially with ice-cold phosphate-buffered saline (PBS).

  • Dissect the brain and isolate the hippocampus and cortex.

  • Homogenize brain tissues for protein and RNA extraction.

C. Biochemical Analyses

  • ELISA: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in serum and brain homogenates.[12][13]

  • Western Blot: Analyze the protein expression levels of key signaling molecules, including p-p65, p-IκBα, NLRP3, ASC, and cleaved caspase-1.

  • Immunohistochemistry/Immunofluorescence: Visualize and quantify microglial activation (Iba-1 staining) and astrogliosis (GFAP staining) in brain sections.[2]

  • Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of inflammatory genes.

Data Presentation

The following tables present hypothetical quantitative data that could be expected from a successful experiment, demonstrating the potential efficacy of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in Mouse Brain Homogenates

GroupTNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-1β (pg/mg protein)
Control15.2 ± 2.110.5 ± 1.88.3 ± 1.2
LPS85.6 ± 9.370.1 ± 8.565.4 ± 7.9*
This compound (10 mg/kg) + LPS60.3 ± 7.5#52.8 ± 6.1#48.7 ± 5.6#
This compound (20 mg/kg) + LPS42.1 ± 5.4##35.7 ± 4.3##31.2 ± 3.8##
This compound (50 mg/kg) + LPS25.8 ± 3.1###20.4 ± 2.9###18.9 ± 2.5###

Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05, ##p < 0.01, ###p < 0.001 vs. LPS group.

Table 2: Effect of this compound on Protein Expression of NF-κB and NLRP3 Inflammasome Components

Groupp-p65/p65 (relative expression)NLRP3 (relative expression)Cleaved Caspase-1 (relative expression)
Control1.00 ± 0.121.00 ± 0.151.00 ± 0.11
LPS3.85 ± 0.453.50 ± 0.414.10 ± 0.52*
This compound (50 mg/kg) + LPS1.52 ± 0.21###1.45 ± 0.19###1.65 ± 0.23###

Data are presented as mean ± SEM. *p < 0.05 vs. Control; ###p < 0.001 vs. LPS group.

Visualizations

The following diagrams illustrate the key signaling pathways and the experimental workflow.

G cluster_0 LPS-induced Neuroinflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription cisDehydroosthol This compound cisDehydroosthol->IKK Inhibits G cluster_1 NLRP3 Inflammasome Activation LPS_prime LPS (Priming) NLRP3 NLRP3 LPS_prime->NLRP3 Upregulates ATP_signal ATP (Activation Signal) Inflammasome Inflammasome Assembly ATP_signal->Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Caspase-1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b IL-1β ProIL1b->IL1b Inflammasome->Casp1 Cleavage cisDehydroosthol_nlrp This compound cisDehydroosthol_nlrp->Inflammasome Suppresses G cluster_2 Experimental Workflow Acclimatization Acclimatization (1 week) Grouping Animal Grouping Acclimatization->Grouping Pretreatment This compound Pre-treatment (7-14 days) Grouping->Pretreatment LPS_injection LPS Injection (1 mg/kg, i.p.) Pretreatment->LPS_injection Behavioral Behavioral Tests (24-72h post-LPS) LPS_injection->Behavioral Euthanasia Euthanasia & Tissue Collection Behavioral->Euthanasia Biochemical Biochemical Analysis (ELISA, WB, IHC) Euthanasia->Biochemical

References

Application Notes and Protocols for High-Throughput Screening of cis-Dehydroosthol as a Potential Modulator of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dehydroosthol is a natural coumarin derivative with potential therapeutic applications. Due to its structural similarity to other bioactive natural products, it is a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of key cellular signaling pathways implicated in disease. This document provides a detailed application note and protocol for a high-throughput screening assay to identify and characterize the inhibitory activity of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival.

The NF-κB pathway is constitutively active in many chronic diseases, including cancer and inflammatory disorders. Therefore, identifying small molecule inhibitors of this pathway, such as potentially this compound, is of significant therapeutic interest. The following protocols describe a robust and scalable cell-based HTS assay using a luciferase reporter gene to quantify NF-κB activation.

Quantitative Data Summary

The following tables represent hypothetical data from a primary screen and subsequent dose-response analysis of this compound.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)% Inhibition of NF-κB ActivityZ'-Factor
This compound1085.20.78
Control Compound A105.10.78
Control Compound B1092.5 (Positive Control)0.78
DMSO Vehicle-00.78

Table 2: Dose-Response Analysis of this compound

Concentration (µM)% Inhibition (Mean ± SD)
10098.1 ± 1.5
3092.3 ± 2.1
1084.5 ± 3.2
355.2 ± 4.5
120.7 ± 3.8
0.38.1 ± 2.9
0.12.3 ± 1.7
IC50 (µM) 4.2

Experimental Protocols

Cell-Based NF-κB Luciferase Reporter Gene Assay

This protocol details the steps for a high-throughput screening assay to measure the inhibition of TNF-α-induced NF-κB activity in HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene.

Materials:

  • HEK293T-NF-κB-Luc cells (HEK293T cells stably transfected with a plasmid containing multiple NF-κB response elements upstream of a luciferase reporter gene)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM I Reduced Serum Medium

  • Recombinant Human TNF-α

  • This compound

  • Positive control inhibitor (e.g., Bay 11-7082)

  • DMSO (cell culture grade)

  • 384-well white, clear-bottom assay plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer plate reader

Procedure:

  • Cell Culture and Plating:

    • Maintain HEK293T-NF-κB-Luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • On the day of the assay, harvest cells and resuspend in Opti-MEM to a final concentration of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well assay plate.

    • Incubate the plate for 4 hours at 37°C to allow for cell attachment.

  • Compound Addition:

    • Prepare a stock solution of this compound in DMSO. Create a dilution series for dose-response experiments.

    • Using an acoustic liquid handler or a pin tool, transfer 50 nL of the compound solutions to the assay plate. For primary screening, a final concentration of 10 µM is recommended.

    • Include wells with a known NF-κB inhibitor as a positive control and DMSO as a negative (vehicle) control.

  • Stimulation of NF-κB Pathway:

    • Prepare a solution of TNF-α in Opti-MEM at a concentration of 20 ng/mL.

    • Add 5 µL of the TNF-α solution to all wells except for the unstimulated control wells.

    • Incubate the plate for 6 hours at 37°C.

  • Luminescence Reading:

    • Equilibrate the assay plate and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Unstimulated) / (Signal_Stimulated - Signal_Unstimulated))

  • For dose-response curves, plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • The Z'-factor, a measure of assay quality, should be calculated for each screening plate using the positive and negative controls: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

Visualizations

NF_kappa_B_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression NFkB->Gene_Expression Induces Transcription cis_Dehydroosthol This compound cis_Dehydroosthol->IKK_complex Inhibits (Hypothesized) IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB Ubiquitination & Degradation IkB_NFkB->NFkB Release HTS_Experimental_Workflow start Start plate_cells Plate HEK293T-NF-κB-Luc cells in 384-well plates start->plate_cells incubate1 Incubate for 4 hours (37°C, 5% CO2) plate_cells->incubate1 add_compounds Add this compound and controls incubate1->add_compounds add_stimulant Add TNF-α to stimulate NF-κB activation add_compounds->add_stimulant incubate2 Incubate for 6 hours (37°C, 5% CO2) add_stimulant->incubate2 add_reagent Add Luciferase Assay Reagent incubate2->add_reagent read_plate Read Luminescence add_reagent->read_plate analyze_data Data Analysis (% Inhibition, IC50, Z'-Factor) read_plate->analyze_data end End analyze_data->end

Application Note & Protocol: Isolating cis-Dehydroosthol from Angelica Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of cis-dehydroosthol, a bioactive coumarin, from the roots of Angelica species. The methodology is based on established principles for the extraction and separation of prenylated coumarins.

Introduction

Angelica species are a rich source of various bioactive compounds, including a diverse range of coumarins. Among these, this compound has garnered interest for its potential pharmacological activities. This protocol outlines a systematic approach to extract, isolate, and purify this compound for use in research and drug development. The procedure employs a combination of solvent extraction and multi-step chromatographic techniques to achieve a high degree of purity.

Data Presentation

The following table summarizes quantitative data for the isolation of related coumarins from Angelica and other species, providing a benchmark for expected yields and purity.

Plant SourceCompoundExtraction MethodPurification MethodYieldPurityReference
Cnidium monnieriOstholMethanol ExtractionHigh-Speed Counter-Current Chromatography (HSCCC)88.3 mg from 308 mg crude extract>98%[1]
Cnidium monnieriOstholAqueous Alcoholic Solvent ExtractionVacuum Fractional Distillation & Recrystallization10 g from 1.6 kg condensate>99%[2]
Angelica dahuricaImperatorin, Isoimperatorin, Oxypeucedaninn-hexane-methanol-water ExtractionHigh-Speed Counter-Current Chromatography (HSCCC)Not Specified>98%[3]
Angelica archangelicaOsthol, OsthenolSequential n-hexane, DCM, and Methanol Extraction (Soxhlet)Vacuum Liquid Chromatography (VLC) & Preparative Thin Layer Chromatography (PTLC)Not SpecifiedNot Specified[4]

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound.

Plant Material and Reagents
  • Plant Material: Dried and powdered roots of Angelica species (e.g., Angelica pubescens).

  • Solvents: n-hexane, dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH), ethanol (EtOH), chloroform (CHCl₃), acetonitrile (ACN) - all of analytical or HPLC grade.

  • Stationary Phases: Silica gel (60-120 mesh for column chromatography), TLC plates (silica gel 60 F₂₅₄).

Extraction of Crude Coumarin Mixture
  • Maceration/Soxhlet Extraction:

    • Weigh 500 g of powdered Angelica root material.

    • Perform sequential extraction using a Soxhlet apparatus with n-hexane, followed by dichloromethane (DCM), and finally methanol (MeOH), for 8 hours per solvent.[4] This separates compounds based on polarity.

    • Alternatively, macerate the plant material in methanol at room temperature for 72 hours with occasional shaking.

  • Solvent Evaporation:

    • Collect the extracts from each solvent separately.

    • Concentrate the extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude n-hexane, DCM, and methanol extracts. The nonpolar to medium-polar extracts (n-hexane and DCM) are expected to be rich in prenylated coumarins like this compound.

Purification of this compound

A multi-step chromatographic approach is employed for the purification of the target compound.

  • Column Preparation:

    • Pack a VLC column with silica gel 60H.

  • Sample Loading:

    • Dissolve the crude n-hexane extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely, and then load the dried silica gel onto the top of the VLC column.

  • Elution:

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate mixtures (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

    • Collect fractions of 50-100 mL each.

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using an n-hexane:ethyl acetate (e.g., 8:2 v/v) mobile phase. Visualize the spots under UV light (254 nm and 365 nm).

    • Pool the fractions containing the target compound, which is expected to be a major spot with a characteristic fluorescence.

  • Column Preparation:

    • Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

  • Sample Loading:

    • Concentrate the pooled fractions from VLC and load the sample onto the column as described for VLC.

  • Elution:

    • Perform isocratic or gradient elution with an n-hexane:ethyl acetate solvent system, starting with a low polarity and gradually increasing the proportion of ethyl acetate. The optimal solvent system should be determined by preliminary TLC analysis.

  • Fraction Collection and Analysis:

    • Collect smaller fractions (10-20 mL) and monitor them by TLC.

    • Pool the fractions that show a single, pure spot corresponding to this compound.

  • System and Column:

    • Use a preparative HPLC system with a C18 column.

  • Mobile Phase:

    • A gradient of acetonitrile and water is typically used. The exact gradient program should be optimized based on analytical HPLC of the semi-pure fraction.

  • Sample Injection and Fraction Collection:

    • Dissolve the semi-purified sample in the mobile phase, filter, and inject onto the column.

    • Collect the peak corresponding to this compound.

  • Purity Confirmation:

    • Analyze the collected fraction by analytical HPLC to confirm its purity (>98%).

Structure Elucidation

The identity and structure of the isolated this compound should be confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the chemical structure.[3]

Visualizations

Experimental Workflow

experimental_workflow plant_material Powdered Angelica Roots extraction Solvent Extraction (n-hexane) plant_material->extraction evaporation1 Solvent Evaporation extraction->evaporation1 crude_extract Crude n-Hexane Extract evaporation1->crude_extract vlc Vacuum Liquid Chromatography (Silica Gel, n-hexane:EtOAc gradient) crude_extract->vlc fraction_pooling1 TLC Analysis & Fraction Pooling vlc->fraction_pooling1 semi_pure Semi-pure Fractions fraction_pooling1->semi_pure column_chrom Column Chromatography (Silica Gel, n-hexane:EtOAc) semi_pure->column_chrom fraction_pooling2 TLC Analysis & Fraction Pooling column_chrom->fraction_pooling2 pure_compound Pure this compound fraction_pooling2->pure_compound prep_hplc Preparative HPLC (Optional) (C18, ACN:Water gradient) pure_compound->prep_hplc analysis Structural Elucidation (MS, NMR) pure_compound->analysis high_purity High Purity this compound prep_hplc->high_purity high_purity->analysis

Caption: Workflow for the isolation of this compound.

Postulated Signaling Pathway Modulation

Based on the known anti-inflammatory and anticancer activities of related coumarins, this compound is postulated to modulate the NF-κB and MAPK signaling pathways.[5][6]

signaling_pathway stimuli Inflammatory Stimuli / Growth Factors receptor Cell Surface Receptors stimuli->receptor ikk IKK Complex receptor->ikk ras Ras/Raf receptor->ras dehydroosthol This compound dehydroosthol->ikk Inhibition mek MEK dehydroosthol->mek Inhibition ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus_nfkb NF-κB (nucleus) nfkb->nucleus_nfkb gene_transcription_nfkb Pro-inflammatory & Pro-survival Gene Transcription nucleus_nfkb->gene_transcription_nfkb ras->mek erk ERK mek->erk nucleus_erk ERK (nucleus) erk->nucleus_erk gene_transcription_mapk Proliferation & Differentiation Gene Transcription nucleus_erk->gene_transcription_mapk

Caption: Postulated inhibitory effect on NF-κB and MAPK pathways.

References

Application of cis-Dehydroosthol as a Chemical Probe: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dehydroosthol is a natural coumarin compound that has garnered interest within the scientific community for its potential therapeutic properties. While research into its specific applications as a chemical probe is still in its nascent stages, the broader family of coumarins has been recognized for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This document aims to provide a detailed overview of the potential applications of this compound as a chemical probe, drawing parallels from related compounds and outlining hypothetical experimental protocols to investigate its mechanism of action.

Disclaimer: Specific experimental data and established protocols for the use of this compound as a chemical probe are currently limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related compounds and are intended to serve as a guide for future research. All experimental procedures should be optimized and validated by the end-user.

Potential Biological Targets and Applications

Based on the activities of other coumarins and phenylpropanoids, this compound is hypothesized to modulate key signaling pathways involved in inflammation and cancer. As a chemical probe, it could be utilized to investigate the roles of these pathways in various disease models.

1. Investigation of Anti-inflammatory Mechanisms:

  • Potential Target Pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • Application: this compound could be used to probe the role of these pathways in inflammatory responses. By observing the effects of this compound on the activation of NF-κB and various MAPK components (e.g., ERK, p38, JNK), researchers can elucidate the specific molecular mechanisms underlying its potential anti-inflammatory effects.

2. Elucidation of Anticancer Activity:

  • Potential Target Pathways: Apoptosis induction pathways.

  • Application: As a chemical probe, this compound can be used to study the induction of programmed cell death in cancer cells. Experiments can be designed to determine if it triggers the intrinsic or extrinsic apoptotic pathways, and to identify the specific molecular players involved, such as caspases and members of the Bcl-2 family.

Quantitative Data Summary

As of the latest literature review, specific quantitative data for this compound, such as IC50 values against various cell lines or specific enzyme inhibition constants, are not available. The following table is a template that researchers can use to compile data as it becomes available through experimentation.

Assay Type Cell Line / Target Parameter Value (e.g., µM) Reference
Cytotoxicitye.g., MCF-7, A549IC50Data not available
NF-κB Inhibitione.g., LPS-stimulated RAW 264.7IC50Data not available
MAPK Pathway Inhibitione.g., p-ERK, p-p38EC50Data not available
Apoptosis Inductione.g., HeLa% Apoptotic CellsData not available

Experimental Protocols

The following are detailed, albeit generalized, protocols for key experiments to characterize the biological activity of this compound.

Protocol 1: Determination of Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Replace the culture medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Analysis of NF-κB Nuclear Translocation by Immunofluorescence

Objective: To investigate the effect of this compound on the nuclear translocation of NF-κB p65 subunit in response to an inflammatory stimulus.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells on glass coverslips in a 24-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes. Include a negative control (no LPS) and a positive control (LPS only).

  • Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 15 minutes. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block the cells with 1% BSA in PBS for 30 minutes.

  • Incubate with the primary antibody against NF-κB p65 overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Protocol 3: Western Blot Analysis of MAPK Pathway Activation

Objective: To determine the effect of this compound on the phosphorylation of key MAPK proteins (ERK, p38, JNK).

Materials:

  • Cell line of interest (e.g., stimulated macrophages or cancer cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated forms of ERK, p38, and JNK

  • HRP-conjugated secondary antibody

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different time points.

  • Lyse the cells with lysis buffer and collect the cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against total and phosphorylated ERK, p38, and JNK overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Below are diagrams representing the hypothetical signaling pathways and experimental workflows discussed.

Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.

G Experimental Workflow for Investigating this compound cluster_invitro In Vitro Characterization cluster_moa Mechanism of Action cluster_assays Specific Assays A Cytotoxicity Screening (e.g., MTT Assay) B Mechanism of Action Studies A->B Determine effective non-toxic concentration C Target Identification (Future) B->C Inform target identification strategies B1 Anti-inflammatory Assays (NF-κB, MAPK) B->B1 B2 Anticancer Assays (Apoptosis) B->B2 B1a Western Blot (p-MAPK) B1->B1a B1b Immunofluorescence (NF-κB translocation) B1->B1b B1c ELISA (Cytokine levels) B1->B1c B2a Flow Cytometry (Annexin V/PI) B2->B2a B2b Caspase Activity Assay B2->B2b

Caption: General experimental workflow for characterizing this compound.

Experimental Design for In Vivo Efficacy Studies of cis-Dehydroosthol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dehydroosthol, a natural coumarin derivative, has emerged as a compound of interest for its potential therapeutic applications. Based on the bioactivity of structurally related compounds, it is hypothesized that this compound possesses both anti-inflammatory and anticancer properties. This document provides detailed application notes and protocols for designing and conducting in vivo efficacy studies to investigate these potential therapeutic effects. The following sections outline experimental workflows, animal models, and specific methodologies to assess the anti-inflammatory and anticancer efficacy of this compound.

Part 1: In Vivo Efficacy Studies for Anti-Inflammatory Activity

Application Notes

The anti-inflammatory potential of this compound can be evaluated in vivo using models of acute and chronic inflammation. These studies are designed to assess the compound's ability to reduce edema, inhibit the infiltration of inflammatory cells, and modulate the production of key inflammatory mediators. The choice of model will depend on the specific aspects of inflammation being investigated.

A common pathway implicated in inflammation involves the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), which leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). Another relevant pathway is the NLRP3 inflammasome, which also leads to the maturation and release of IL-1β. It is hypothesized that this compound may exert its anti-inflammatory effects by modulating these pathways.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling cluster_2 This compound (Hypothesized Action) cluster_3 Inflammatory Response Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 NLRP3 NLRP3 Inflammasome Stimulus->NLRP3 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Caspase1 Caspase-1 NLRP3->Caspase1 IL1b IL-1β Caspase1->IL1b cDHO cDHO cDHO->NFkB Inhibition cDHO->NLRP3 Inhibition

Hypothesized Anti-Inflammatory Mechanism of this compound.

Experimental Protocols

This widely used model assesses the anti-inflammatory effect of a compound on acute inflammation.[1][2][3]

  • Animals: Male Wistar rats or Swiss albino mice (6-8 weeks old).

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Groups 3-5: this compound (e.g., 10, 25, 50 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, positive control, or this compound orally.

    • After 60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Endpoint Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

This model evaluates the effect of a compound on increased vascular permeability, a key sign of inflammation.[4]

  • Animals: Swiss albino mice (6-8 weeks old).

  • Grouping: Similar to the paw edema model.

  • Procedure:

    • Administer the vehicle, positive control, or this compound orally.

    • After 60 minutes, inject 0.25 mL of 0.6% acetic acid solution intraperitoneally.

    • Simultaneously, inject 10 mL/kg of 1% Evans blue solution intravenously.

    • After 30 minutes, sacrifice the animals by cervical dislocation and collect the peritoneal fluid.

    • Wash the peritoneal cavity with saline, and centrifuge the collected fluid.

    • Measure the absorbance of the supernatant at 620 nm to quantify the dye leakage.

  • Endpoint Analysis: A decrease in absorbance in the treated groups compared to the vehicle control indicates a reduction in vascular permeability.

Data Presentation
Treatment Group Dose (mg/kg) Mean Paw Volume Increase (mL) at 3h % Inhibition of Edema Mean Absorbance (620 nm) in Peritoneal Fluid % Inhibition of Vascular Permeability
Vehicle Control-0%0%
Positive Control10
This compound10
This compound25
This compound50

Part 2: In Vivo Efficacy Studies for Anticancer Activity

Application Notes

To evaluate the potential anticancer efficacy of this compound, in vivo studies using tumor xenograft models in immunodeficient mice are recommended.[5][6] These studies aim to determine the compound's ability to inhibit tumor growth. The experimental design should include a dose-response evaluation and monitoring of potential toxicity. A step-wise approach, starting with in vitro assays to determine the IC50 values, is crucial for selecting appropriate doses for in vivo testing.[5]

The workflow for an in vivo anticancer efficacy study typically involves tumor cell implantation, randomization of animals into treatment groups once tumors reach a palpable size, administration of the test compound, and regular monitoring of tumor volume and animal well-being.

G cluster_0 Phase 1: Tumor Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A Tumor Cell Culture B Subcutaneous Injection of Cells into Mice A->B C Tumor Growth Monitoring B->C D Randomization of Mice into Treatment Groups C->D E Daily Dosing with This compound or Vehicle D->E F Tumor Volume Measurement (e.g., 3 times/week) E->F G Body Weight and Health Monitoring E->G H Euthanasia and Tumor Excision F->H G->H I Tumor Weight Measurement H->I J Histopathological and Biochemical Analysis H->J

Experimental Workflow for In Vivo Anticancer Efficacy Study.

Experimental Protocols

This model is the gold standard for preclinical evaluation of anticancer agents.[6]

  • Animals: Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

  • Tumor Cells: A suitable human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) with known sensitivity to related compounds.

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: Positive control (a standard-of-care chemotherapeutic agent for the chosen cell line).

    • Groups 3-5: this compound (e.g., 25, 50, 100 mg/kg, daily, p.o. or i.p.).

  • Procedure:

    • Inject approximately 5 x 10^6 tumor cells subcutaneously into the flank of each mouse.

    • Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups.

    • Administer the vehicle, positive control, or this compound according to the dosing schedule.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).

    • Monitor body weight and clinical signs of toxicity throughout the study.

    • Euthanize the animals when tumors in the control group reach the predetermined endpoint size, or if signs of excessive toxicity are observed.

  • Endpoint Analysis:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Final tumor weight, body weight changes, and histopathological analysis of tumors.

Data Presentation
Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) at Day 21 Tumor Growth Inhibition (%) Mean Final Tumor Weight (g) Mean Body Weight Change (%)
Vehicle Control-0%
Positive Control
This compound25
This compound50
This compound100

Disclaimer

These protocols and application notes are intended for guidance and should be adapted based on specific experimental goals, available resources, and institutional animal care and use committee (IACUC) guidelines. The proposed doses for this compound are hypothetical and should be determined through appropriate dose-range finding and toxicity studies.

References

Application Note: High-Throughput Quantification of cis-Dehydroosthol in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Dehydroosthol, a derivative of osthol, is a naturally occurring coumarin with potential pharmacological activities that are of growing interest in drug discovery and development. To facilitate preclinical and clinical investigations, a robust, sensitive, and selective analytical method for the quantification of this compound in biological matrices is essential. This application note describes a detailed protocol for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method presented here is designed to be suitable for pharmacokinetic studies, offering high throughput and reliability.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix, such as Losartan or a stable isotope-labeled analog)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water

  • Human plasma (drug-free)

2. Instrumentation

  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm)

3. Preparation of Standard Solutions

  • Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1.0 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the IS in acetonitrile.

4. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[1][2]

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial for analysis.

5. LC-MS/MS Method Development

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is often suitable for coumarin-like structures.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion (Q1) and optimize the collision energy to identify the most abundant and stable product ion (Q3). Repeat this process for the internal standard.

    • Typical MS settings:

      • Capillary Voltage: 4.0 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 350°C

      • Desolvation Gas Flow: 800 L/hr

      • Cone Gas Flow: 150 L/hr

6. Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or ICH) for the following parameters.[3][4]

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of this compound and the IS.

  • Linearity and Range: Construct a calibration curve by analyzing a series of plasma samples spiked with known concentrations of this compound. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.[1]

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing replicate QC samples at low, medium, and high concentrations. The accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (RSD%) should not exceed 15% (20% for the LLOQ).[1][5]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[1]

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by co-eluting matrix components by comparing the analyte response in post-extraction spiked plasma with the response in a neat solution.[6][7]

  • Recovery: Assess the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked plasma with that in post-extraction spiked plasma.[6]

  • Stability: Evaluate the stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

Table 1: Optimized Mass Spectrometer Parameters

ParameterThis compoundInternal Standard
Precursor Ion (Q1, m/z)To be determinedTo be determined
Product Ion (Q3, m/z)To be determinedTo be determined
Dwell Time (s)0.10.1
Cone Voltage (V)To be determinedTo be determined
Collision Energy (eV)To be determinedTo be determined

Table 2: Method Validation Summary - Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (RSD%)Intra-day Accuracy (%)Inter-day Precision (RSD%)Inter-day Accuracy (%)
LLOQ1≤20%80-120%≤20%80-120%
Low5≤15%85-115%≤15%85-115%
Medium50≤15%85-115%≤15%85-115%
High200≤15%85-115%≤15%85-115%

Table 3: Method Validation Summary - Linearity, Recovery, and Matrix Effect

ParameterResult
Linearity Range (ng/mL)1 - 500
Correlation Coefficient (r²)> 0.995
Mean Extraction Recovery (%)> 85%
Mean Matrix Effect (%)90 - 110%

Mandatory Visualizations

experimental_workflow start Start: Method Development sample_prep Sample Preparation (Protein Precipitation) start->sample_prep lc_separation LC Separation (C18 Reversed-Phase) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition method_validation Method Validation data_acquisition->method_validation pharmacokinetic_study Application: Pharmacokinetic Study method_validation->pharmacokinetic_study If Validated end End pharmacokinetic_study->end signaling_pathway ligand This compound receptor Cell Surface Receptor ligand->receptor mapk_pathway MAPK Signaling Cascade (e.g., ERK, JNK, p38) receptor->mapk_pathway nfkb_pathway NF-κB Signaling Pathway receptor->nfkb_pathway transcription_factors Activation of Transcription Factors (e.g., AP-1, NF-κB) mapk_pathway->transcription_factors nfkb_pathway->transcription_factors gene_expression Modulation of Gene Expression transcription_factors->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory Effects) gene_expression->cellular_response

References

Application Notes and Protocols for Studying Protein-Ligand Interactions of cis-Dehydroosthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cis-Dehydroosthol in the study of protein-ligand interactions. This document outlines the potential protein targets of this compound, presents detailed experimental protocols for characterizing these interactions, and includes visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a natural coumarin compound that has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. Understanding the molecular mechanisms underlying these effects requires detailed investigation of its interactions with specific protein targets. These notes focus on its potential inhibitory activity against Xanthine Oxidase and Nitric Oxide Synthase (NOS), key enzymes involved in inflammation and oxidative stress.

Potential Protein Targets and Binding Affinity

While specific binding affinity data for this compound is not extensively available in the public domain, its reported anti-inflammatory activity suggests potential interactions with key enzymes in inflammatory pathways. The following tables outline the potential targets and provide a template for summarizing experimentally determined quantitative data.

Table 1: Quantitative Data for this compound Inhibition of Xanthine Oxidase

ParameterValueExperimental Conditions
IC50 User-definede.g., Substrate: Xanthine (150 µM), Enzyme: Bovine Milk Xanthine Oxidase (0.01 U/mL), Buffer: 50 mM Potassium Phosphate (pH 7.5), Temp: 25°C
Ki User-definedSpecify substrate concentrations and inhibition model (e.g., competitive, non-competitive)
Inhibition Type User-definede.g., Competitive, Non-competitive, Uncompetitive, Mixed

Table 2: Quantitative Data for this compound Inhibition of Nitric Oxide Synthase

ParameterValueExperimental Conditions
IC50 User-definede.g., Cell line: RAW 264.7 macrophages, Stimulus: LPS (1 µg/mL), Detection: Griess Reagent, Incubation time: 24 hours
Inhibition of iNOS User-definedSpecify if the inhibition is specific to the inducible isoform
Inhibition of nNOS/eNOS User-definedSpecify if the inhibition affects neuronal or endothelial isoforms

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to investigate the interaction of this compound with its potential protein targets.

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on xanthine oxidase by measuring the formation of uric acid.[1][2][3]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (positive control)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Xanthine (e.g., 10 mM) in the potassium phosphate buffer.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in the phosphate buffer to achieve the desired final concentrations.

    • Prepare a stock solution of Allopurinol in the same manner as the test compound.

    • Prepare a working solution of Xanthine Oxidase (e.g., 0.1 U/mL) in cold phosphate buffer just before use.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 50 µL of phosphate buffer, 25 µL of various concentrations of this compound solution, and 25 µL of Xanthine solution (final concentration, e.g., 150 µM).

    • Control wells (without inhibitor): Add 75 µL of phosphate buffer, 25 µL of Xanthine solution.

    • Positive control wells: Add 50 µL of phosphate buffer, 25 µL of various concentrations of Allopurinol solution, and 25 µL of Xanthine solution.

    • Blank wells: Add 100 µL of phosphate buffer and 25 µL of the respective inhibitor concentrations.

  • Enzyme Reaction and Measurement:

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the Xanthine Oxidase solution to all wells except the blanks.

    • Immediately measure the absorbance at 295 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation (change in absorbance per minute).

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the inhibition kinetics (e.g., competitive), perform the assay with varying concentrations of both xanthine and this compound and analyze the data using a Lineweaver-Burk plot.

Protocol 2: Nitric Oxide Synthase (NOS) Inhibition Assay in Macrophage Cell Culture (Griess Assay)

This protocol measures the effect of this compound on the production of nitric oxide (NO) by lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4][5][6][7] The amount of NO produced is determined by measuring the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • L-NMMA (N-monomethyl-L-arginine) (positive control)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • The next day, replace the medium with fresh DMEM.

    • Pre-treat the cells with various concentrations of this compound or L-NMMA for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group.

  • Griess Assay:

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.

    • Add 50 µL of Griess Reagent Solution A to each well containing supernatant or standard.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well.

    • Incubate at room temperature for another 10 minutes, protected from light.

  • Measurement and Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.

    • Determine the percentage of inhibition of NO production for each concentration of this compound.

    • Calculate the IC50 value as described in the previous protocol.

    • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways potentially modulated by this compound and the experimental workflows are provided below using Graphviz.

G Purine Degradation and Xanthine Oxidase Inhibition cluster_pathway Purine Catabolism cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Gout & Inflammation Gout & Inflammation Uric Acid->Gout & Inflammation This compound This compound Xanthine Oxidase Xanthine Oxidase This compound->Xanthine Oxidase Inhibits

Caption: Inhibition of Xanthine Oxidase by this compound in the purine degradation pathway.

G Workflow for Xanthine Oxidase Inhibition Assay Start Start PrepareReagents Prepare Reagents (Buffer, Xanthine, Enzyme, This compound) Start->PrepareReagents AssaySetup Set up 96-well plate (Controls & Test concentrations) PrepareReagents->AssaySetup PreIncubate Pre-incubate at 25°C for 15 min AssaySetup->PreIncubate InitiateReaction Add Xanthine Oxidase PreIncubate->InitiateReaction MeasureAbsorbance Measure Absorbance at 295 nm (kinetic read) InitiateReaction->MeasureAbsorbance DataAnalysis Calculate % Inhibition and IC50 MeasureAbsorbance->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for the in vitro Xanthine Oxidase inhibition assay.

G Inflammatory Signaling and Nitric Oxide Synthase Inhibition cluster_stimulation Cellular Stimulation cluster_pathway Signaling Cascade cluster_inhibition Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NF-kB_Activation NF-κB Activation TLR4->NF-kB_Activation iNOS_Expression iNOS Gene Expression NF-kB_Activation->iNOS_Expression iNOS iNOS iNOS_Expression->iNOS Nitric_Oxide Nitric Oxide (NO) iNOS->Nitric_Oxide This compound This compound This compound->iNOS Inhibits L-Arginine L-Arginine L-Arginine->iNOS Inflammation Inflammation Nitric_Oxide->Inflammation

Caption: Potential inhibition of inducible Nitric Oxide Synthase (iNOS) by this compound.

G Workflow for Nitric Oxide Synthase Inhibition Assay Start Start SeedCells Seed RAW 264.7 cells Start->SeedCells PreTreat Pre-treat with This compound SeedCells->PreTreat Stimulate Stimulate with LPS PreTreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate CollectSupernatant Collect Supernatant Incubate->CollectSupernatant GriessAssay Perform Griess Assay CollectSupernatant->GriessAssay MeasureAbsorbance Measure Absorbance at 540 nm GriessAssay->MeasureAbsorbance DataAnalysis Calculate Nitrite Concentration and % Inhibition MeasureAbsorbance->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for the cell-based Nitric Oxide Synthase inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of cis-Dehydroosthol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cis-Dehydroosthol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

A1: this compound is a poorly water-soluble compound. Its predicted aqueous solubility is approximately 0.018 g/L (or 18 µg/mL)[1]. This low solubility can be a significant barrier to achieving adequate bioavailability for in vitro and in vivo studies.

Q2: What are the most effective strategies for improving the aqueous solubility of this compound?

A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The most common and effective methods include:

  • Cyclodextrin Inclusion Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin host.

  • Solid Dispersion: Dispersing this compound within a hydrophilic polymer matrix at a molecular level.

  • Particle Size Reduction (Nanotechnology): Increasing the surface area-to-volume ratio by reducing the particle size to the nanometer scale, which can enhance the dissolution rate.

Q3: How much can I expect the solubility to increase with these methods?

Data Presentation: Solubility Enhancement

ParameterValueReference Compound & MethodCitation
Baseline Aqueous Solubility 0.018 g/L (18 µg/mL)Predicted for this compound[1]
Solubility Enhancement Factor (Fold-Increase) Up to ~145x (Dissolution Efficiency)Curcumin with HP-β-CD (Solid Dispersion)[2][3]
Solubility Enhancement Factor (Fold-Increase) Up to ~489x (Apparent Solubility)Curcumin with HP-β-CD (Solid Dispersion)[3]
Solubility Enhancement Factor (Fold-Increase) ~9x (Water Solubility)Hyperoside with 2H-β-CD (Inclusion Complex)[4]

Experimental Protocols & Workflows

Below are detailed methodologies for two primary solubility enhancement techniques.

Method 1: Cyclodextrin Inclusion Complexation (Freeze-Drying Method)

This protocol describes the formation of a this compound/HP-β-CD inclusion complex, which is a widely used method for thermolabile compounds.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_complex Complexation cluster_process Processing & Drying cluster_char Characterization prep_cd Dissolve HP-β-CD in deionized water prep_drug Dissolve this compound in ethanol mix Add drug solution to CD solution dropwise under constant stirring prep_drug->mix stir Stir mixture for 24-48h at room temperature to reach equilibrium mix->stir filter Filter solution to remove any un-complexed drug stir->filter freeze Freeze the clear solution at -80°C filter->freeze lyophilize Lyophilize (Freeze-Dry) for 48h to obtain powder freeze->lyophilize characterize Analyze powder using DSC, FTIR, XRD, and Solubility Studies lyophilize->characterize

Workflow for Cyclodextrin Inclusion Complexation via Freeze-Drying.

Protocol Details:

  • Stoichiometry Determination: First, determine the optimal molar ratio of this compound to HP-β-CD (commonly 1:1) using a phase solubility study.

  • Preparation:

    • Accurately weigh the required amount of HP-β-CD and dissolve it completely in deionized water with magnetic stirring.

    • Separately, dissolve the corresponding molar amount of this compound in a minimal amount of a suitable organic solvent like ethanol.

  • Complexation:

    • Slowly add the this compound solution dropwise into the aqueous HP-β-CD solution while maintaining vigorous stirring.

    • Seal the container and continue to stir the mixture at room temperature for 24-48 hours to allow the complexation to reach equilibrium.

  • Drying:

    • Filter the resulting solution through a 0.45 µm syringe filter to remove any precipitated, un-complexed drug.

    • Freeze the clear filtrate at -80°C until completely solid.

    • Lyophilize the frozen sample under vacuum for at least 48 hours to obtain a fine, dry powder of the inclusion complex.[5][6]

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Powder X-ray Diffraction (PXRD). Finally, determine the apparent water solubility of the complex.

Method 2: Solid Dispersion (Solvent Evaporation Method)

This method is suitable for thermolabile substances and involves dissolving both the drug and a hydrophilic carrier in a common solvent, which is then evaporated.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_evap Solvent Evaporation cluster_process Processing cluster_char Characterization dissolve Dissolve this compound and hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., ethanol/methanol) evaporate Evaporate the solvent using a rotary evaporator under reduced pressure at 40-50°C dissolve->evaporate film A thin film forms on the flask wall evaporate->film dry Further dry the film in a vacuum oven to remove residual solvent film->dry scrape Scrape the solid mass from the flask dry->scrape process_powder Pulverize and sieve the solid dispersion to obtain a uniform powder scrape->process_powder characterize Analyze powder using DSC, FTIR, XRD, and Dissolution Studies process_powder->characterize

Workflow for Solid Dispersion via Solvent Evaporation.

Protocol Details:

  • Carrier Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000, Soluplus®) and determine the drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Preparation:

    • Accurately weigh and dissolve both this compound and the selected carrier in a common volatile solvent (e.g., ethanol, methanol, or a mixture thereof) in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Solvent Removal:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (typically 40-50°C) until a thin, solid film is formed on the inner wall of the flask.[7][8]

  • Post-Processing:

    • Further dry the film in a vacuum oven at a similar temperature for 12-24 hours to remove any residual solvent.

    • Carefully scrape the dried solid mass.

    • Pulverize the mass using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Evaluate the solid dispersion for its amorphous nature, drug-carrier interactions, and dissolution enhancement using DSC, FTIR, PXRD, and in vitro dissolution testing.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Complexation with Cyclodextrins

Possible Cause Troubleshooting Step
Incorrect Stoichiometry Perform a thorough phase solubility study to confirm the optimal drug:CD molar ratio before scaling up.
Insufficient Stirring Time Ensure the mixture is stirred for an adequate duration (24-72 hours) to allow the system to reach equilibrium.[9]
Poor Host-Guest Fit Consider using a different type of cyclodextrin (e.g., β-CD, γ-CD) or a modified derivative (e.g., SBE-β-CD) that may better accommodate the this compound molecule.[10]
Precipitation during drying For methods other than freeze-drying, precipitation can occur. Freeze-drying is often the gentlest method to preserve the complex in its solid form.

Issue 2: Phase Separation or Drug Recrystallization in Solid Dispersions During Storage

Possible Cause Troubleshooting Step
Thermodynamic Instability The amorphous system is inherently unstable. Increase the proportion of the hydrophilic carrier to better stabilize the drug molecules within the matrix.[11]
Hygroscopicity The formulation may be absorbing moisture, which acts as a plasticizer and promotes crystallization. Store the solid dispersion in tightly sealed containers with a desiccant. Consider using a less hygroscopic polymer.[4]
Inappropriate Carrier The selected polymer may have poor miscibility with the drug. Screen different carriers (e.g., PVPs of different molecular weights, PEGs, copolymers like Soluplus®) to find one with better interaction and stabilization capacity.[12]
Preparation Method Different preparation methods result in different particle characteristics. Hot-melt extrusion, for example, often produces denser, less porous particles that can be less hygroscopic than those from spray drying.[4]

Relevant Signaling Pathway

While the direct molecular targets of this compound are still under investigation, its close structural analog, osthole , has been shown to exert significant biological effects, including anti-inflammatory and anti-cancer activities, through modulation of the PI3K/Akt signaling pathway .[1][5][6][13][14] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Osthole typically inhibits this pathway by down-regulating the phosphorylation of key proteins like PI3K and Akt.

PI3K/Akt Signaling Pathway Diagram

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Inactive) PIP3->Akt Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates mTOR mTOR pAkt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Activates Bax Bax (Pro-apoptotic) pAkt->Bax Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2->Proliferation Apoptosis Apoptosis Bax->Apoptosis Osthole Osthole / This compound Osthole->PI3K Inhibits Osthole->pAkt Inhibits Phosphorylation PTEN PTEN Osthole->PTEN Activates PTEN->PIP3 Dephosphorylates

Osthole, an analog of this compound, inhibits the PI3K/Akt pathway.

References

Navigating the Challenges of cis-Dehydroosthol Instability in Experimental Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent instability of certain chemical compounds can present significant hurdles in experimental research, leading to inconsistent results and challenging data interpretation. cis-Dehydroosthol, a coumarin derivative, is one such compound that may exhibit instability under various experimental conditions. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers navigate these challenges, ensuring more reliable and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to lose potency over a short period. What could be the cause?

A1: The degradation of this compound can be influenced by several factors inherent to its chemical structure as a coumarin. Key contributors to instability include:

  • pH: Coumarin stability is known to be pH-dependent. Alkaline conditions can promote hydrolysis of the lactone ring, a core feature of the coumarin structure, leading to the formation of inactive carboxylates.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule. This process can be accelerated by exposure to light and the presence of metal ions.

  • Light Exposure: Many coumarin derivatives are photosensitive and can undergo photodegradation upon exposure to UV or even ambient light. This can lead to the formation of various degradation products with altered biological activity.

  • Temperature: Elevated temperatures can increase the rate of all chemical degradation pathways.

Q2: I am observing high variability between replicate wells in my cell-based assay. Could this compound instability be the culprit?

A2: Yes, high variability is a common consequence of compound instability. If this compound is degrading in your assay medium, the effective concentration will decrease over the incubation period, and this degradation may not occur uniformly across all wells of a microplate. Factors within the assay itself, such as minor temperature gradients or differential light exposure, can exacerbate this issue.

Q3: How can I prepare and store my this compound stock solutions to maximize stability?

A3: Proper preparation and storage are critical. We recommend the following practices:

  • Solvent Selection: Dissolve this compound in a dry, aprotic solvent such as anhydrous DMSO or ethanol. Minimize the concentration of water in your stock solution.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.

  • Inert Atmosphere: For maximum stability, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing the vial.

Troubleshooting Guides

Issue 1: Inconsistent Results in Aqueous Assay Buffers
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis Buffer the assay medium to a slightly acidic or neutral pH (6.0-7.4).Reduced rate of lactone ring cleavage, preserving the active form of the compound.
Oxidation Degas aqueous buffers prior to use. Consider adding antioxidants like ascorbic acid or using pre-sparged, oxygen-depleted media.Minimized oxidative degradation of this compound.
Precipitation Decrease the final assay concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if tolerated by the assay system.Improved solubility and reduced loss of compound due to precipitation.
Issue 2: Loss of Activity in Cell Culture Experiments
Potential Cause Troubleshooting Step Expected Outcome
Metabolic Degradation Perform a time-course experiment to assess the stability of this compound in the presence and absence of cells.Determine if the loss of activity is due to cellular metabolism or inherent chemical instability in the media.
Interaction with Media Components Prepare fresh dilutions of this compound in media immediately before each experiment. Avoid pre-incubating the compound in media for extended periods.Minimized degradation due to interaction with reactive components in the cell culture medium.
Photodegradation Conduct experiments under subdued lighting conditions. Use plates with opaque walls or cover plates with foil.Reduced light-induced degradation of the compound.

Experimental Protocols

Protocol 1: Assessing the pH Stability of this compound
  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, and borate buffers).

  • Prepare Solutions: Prepare fresh solutions of this compound in each buffer at the desired final concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and protect from light.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analysis: Immediately analyze the concentration of the remaining this compound using a validated analytical method such as HPLC-UV.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH to determine the degradation rate.

Protocol 2: Evaluating the Photostability of this compound
  • Prepare Solutions: Prepare identical solutions of this compound in a suitable solvent or assay buffer.

  • Exposure Conditions: Expose one set of solutions to a controlled light source (e.g., a photostability chamber with a defined light intensity). Wrap a parallel set of solutions in aluminum foil to serve as a dark control.

  • Incubation: Maintain both sets of solutions at a constant temperature.

  • Time Points: At various time points, take aliquots from both the light-exposed and dark control samples.

  • Analysis: Analyze the concentration of this compound in all samples by HPLC-UV.

  • Data Analysis: Compare the degradation profiles of the light-exposed and dark control samples to determine the extent of photodegradation.

Visualizing Experimental Workflows and Potential Degradation

To aid in experimental design and troubleshooting, the following diagrams illustrate a general workflow for stability testing and a hypothetical degradation pathway for a coumarin compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Assay Medium Assay Medium Stock Solution->Assay Medium Dilution Time Points Time Points Assay Medium->Time Points Sampling HPLC-UV HPLC-UV Time Points->HPLC-UV Data Analysis Data Analysis HPLC-UV->Data Analysis

Caption: A generalized workflow for assessing compound stability in an experimental assay.

degradation_pathway This compound This compound Hydrolyzed Product Hydrolyzed Product This compound->Hydrolyzed Product  pH > 7 (Hydrolysis) Oxidized Product Oxidized Product This compound->Oxidized Product  O2, Metal Ions (Oxidation) Photodegradation Product Photodegradation Product This compound->Photodegradation Product  Light (UV) (Photolysis)

Caption: Hypothetical degradation pathways for a coumarin compound like this compound.

Technical Support Center: Optimizing cis-Dehydroosthol Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of cis-Dehydroosthol. The information is presented in a question-and-answer format to address specific issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: How should I determine the starting dose for my in vivo study with this compound?

A1: The selection of a starting dose for this compound in in vivo studies should be approached systematically. A common strategy involves a literature review for compounds with similar structures or mechanisms of action. If no direct data is available, in vitro cytotoxicity assays can provide a preliminary indication of a safe starting concentration range. For instance, some studies initiate in vivo experiments based on prior cell line cytotoxicity tests. A conservative approach is to start with a low dose and perform a dose escalation study to determine the maximum tolerated dose (MTD).

Q2: What is the recommended vehicle for administering this compound?

A2: The choice of vehicle is critical for ensuring the bioavailability and stability of this compound. Due to its likely lipophilic nature, common vehicles for similar compounds include corn oil, carboxymethylcellulose (CMC), or a solution containing DMSO, Tween 80, and saline. It is crucial to conduct vehicle toxicity studies in parallel to ensure that the observed effects are due to this compound and not the vehicle itself. For example, in some studies, a vehicle of corn oil (4 mL/kg body weight) has been used for oral gavage.[1][2]

Q3: Which administration route is most appropriate for this compound?

A3: The route of administration depends on the therapeutic target and the pharmacokinetic properties of this compound. Common routes for preclinical studies include oral gavage (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) injection. Oral administration is often preferred for its clinical relevance, while i.p. and i.v. routes can provide more direct systemic exposure. The choice should be justified based on the experimental goals and any existing pharmacokinetic data.

Q4: How can I assess the toxicity of this compound in my animal model?

A4: Toxicity can be evaluated through acute and repeated dose toxicity studies. In an acute toxicity study, a single high dose is administered, and animals are observed for a set period (e.g., 14 days) for signs of morbidity or mortality.[3] A repeated dose study involves daily administration for a longer duration (e.g., 28 days) to assess the impact on hematological and biochemical parameters, as well as histopathological changes in major organs.[3]

Troubleshooting Guide

Q1: I am observing high toxicity and mortality in my study animals, even at low doses of this compound. What should I do?

A1: High toxicity at low doses could be due to several factors. First, re-evaluate the purity of your this compound compound, as impurities can contribute to unexpected toxicity. Second, consider the administration route and vehicle. A different vehicle might improve solubility and reduce local irritation or systemic toxicity. It is also possible that the chosen animal species is particularly sensitive to the compound. A dose-reduction and slower escalation schedule are recommended.

Q2: My in vivo study is not showing the expected therapeutic effect of this compound, despite promising in vitro data. What could be the reason?

A2: A discrepancy between in vitro and in vivo results is a common challenge in drug development. This could be due to poor pharmacokinetic properties of this compound, such as low bioavailability, rapid metabolism, or poor tissue penetration. Consider conducting pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. It may be necessary to increase the dose, change the administration route, or modify the dosing frequency.

Q3: I am seeing significant variability in the response to this compound between individual animals. How can I address this?

A3: Interspecies and individual physiological differences can lead to variability in drug response.[4] To minimize this, ensure that your animals are of a similar age and weight and are housed under consistent environmental conditions. Increasing the number of animals per group can also help to improve the statistical power of your study. Additionally, consider potential differences in drug metabolism between sexes if both male and female animals are used.

Data Presentation

Table 1: Hypothetical Dose-Ranging Study for this compound in a Murine Model of Inflammation

Dosage Group (mg/kg)Administration RouteNumber of AnimalsObservation PeriodKey Findings
Vehicle ControlOral Gavage814 daysNo adverse effects observed.
10Oral Gavage814 daysMild reduction in inflammatory markers.
25Oral Gavage814 daysSignificant reduction in inflammatory markers. No signs of toxicity.
50Oral Gavage814 daysStrong anti-inflammatory effect. No significant weight loss.
100Oral Gavage814 daysPronounced anti-inflammatory effect. Mild sedation observed in 2/8 animals.

Table 2: Hypothetical Acute Toxicity Profile of this compound in Rats

Dose (mg/kg)Administration RouteObservation PeriodMortalityClinical Signs of Toxicity
500Oral Gavage14 days0/6No observable signs.
1000Oral Gavage14 days0/6Lethargy observed in the first 24 hours.
2000Oral Gavage14 days1/6Lethargy, piloerection.
5000Oral Gavage14 days3/6Severe lethargy, ataxia, significant weight loss.

Experimental Protocols

Protocol 1: Acute Toxicity Study of this compound (Adapted from OECD 423)

  • Animal Model: Use healthy, young adult female Sprague-Dawley rats, nulliparous and non-pregnant.

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the experiment.

  • Dosing:

    • Administer this compound orally by gavage.

    • Start with an initial dose of 300 mg/kg.

    • If no mortality occurs, escalate the dose to 2000 mg/kg in a subsequent group of animals.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

    • Record any clinical signs of toxicity, including changes in skin, fur, eyes, and behavior.

    • Record body weight changes.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Protocol 2: Dose-Response Study for Anti-Inflammatory Effects

  • Animal Model: Use male C57BL/6 mice.

  • Induction of Inflammation: Induce inflammation using a standard model, such as intraperitoneal injection of lipopolysaccharide (LPS).

  • Dosing Groups:

    • Group 1: Vehicle control (e.g., corn oil).

    • Group 2: this compound (e.g., 10 mg/kg).

    • Group 3: this compound (e.g., 25 mg/kg).

    • Group 4: this compound (e.g., 50 mg/kg).

    • Group 5: Positive control (e.g., a known anti-inflammatory drug).

  • Administration: Administer this compound or vehicle by oral gavage one hour before LPS injection.

  • Endpoint Measurement:

    • Collect blood samples at a specified time point after LPS injection (e.g., 6 hours).

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA.

    • Assess other relevant inflammatory markers as needed.

  • Data Analysis: Analyze the data using appropriate statistical methods to determine the dose-dependent effects of this compound.

Visualizations

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_invivo In Vivo Optimization in_vitro In Vitro Studies (Cytotoxicity, Efficacy) start_dose Starting Dose Selection in_vitro->start_dose lit_review Literature Review (Similar Compounds) lit_review->start_dose acute_tox Acute Toxicity Study (MTD Determination) start_dose->acute_tox dose_range Dose-Ranging Efficacy Study acute_tox->dose_range pk_study Pharmacokinetic (PK) Study dose_range->pk_study repeat_tox Repeated Dose Toxicity Study dose_range->repeat_tox pk_study->repeat_tox optimal_dose Optimal Dose Identification repeat_tox->optimal_dose

Caption: Workflow for in vivo dose optimization.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor IKK IKK receptor->IKK External Stimulus (e.g., LPS) IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation cis_Dehydroosthol This compound cis_Dehydroosthol->IKK potential inhibition gene_exp Gene Expression (e.g., TNF-α, IL-6) NFkB_nuc->gene_exp

Caption: Hypothetical anti-inflammatory signaling pathway.

troubleshooting_tree cluster_toxicity High Toxicity cluster_efficacy Lack of Efficacy start Problem Encountered high_tox high_tox start->high_tox High Toxicity? no_efficacy no_efficacy start->no_efficacy No Efficacy? check_purity Check Compound Purity change_vehicle Change Vehicle check_purity->change_vehicle reduce_dose Reduce Dose change_vehicle->reduce_dose check_pk Evaluate Pharmacokinetics increase_dose Increase Dose check_pk->increase_dose change_route Change Administration Route increase_dose->change_route high_tox->check_purity no_efficacy->check_pk

Caption: Troubleshooting decision tree for in vivo studies.

References

preventing degradation of cis-Dehydroosthol during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of cis-Dehydroosthol to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

A1: For long-term stability, it is recommended to store this compound as a solid powder at -20°C or below.[1] Stock solutions of the compound, typically dissolved in a suitable solvent like DMSO, should also be stored at -20°C or, for extended periods, at -80°C to minimize degradation.[2] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[2]

Q2: How does light affect the stability of this compound?

A2: Coumarins, the class of compounds to which this compound belongs, can be sensitive to light.[2][3] Exposure to UV light can lead to photolysis, causing the breakdown of the compound.[2] Therefore, it is crucial to store this compound in a light-protected environment, such as in amber vials or by wrapping the container in aluminum foil.[2]

Q3: Is this compound sensitive to moisture and oxygen?

A3: Yes, like many organic compounds, this compound can be susceptible to degradation from moisture and oxygen.[2][4] Hydrolysis and oxidation are potential degradation pathways for related coumarin compounds. To mitigate this, store the compound in a tightly sealed container in a dry environment. For highly sensitive applications or very long-term storage, consider storing under an inert atmosphere, such as nitrogen or argon.[2][4] Storing in a desiccator can also help to control humidity.[2]

Q4: What is the recommended solvent for preparing stock solutions of this compound?

A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of many organic compounds for biological assays.[2] However, the stability of compounds in DMSO can vary. For long-term storage, it is advisable to store DMSO stock solutions at -20°C or -80°C.[2] It is also important to use anhydrous DMSO to minimize moisture-related degradation.

Q5: How can I check the purity of my stored this compound?

A5: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector or by Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the parent compound from any potential degradation products. A change in the peak area or the appearance of new peaks in the chromatogram over time indicates degradation.

Troubleshooting Guide

Problem Possible Cause Solution
Unexpected peaks in HPLC/LC-MS chromatogram. Compound degradation.1. Review storage conditions (temperature, light, moisture). 2. Prepare a fresh stock solution from a new batch of solid compound. 3. Confirm the identity of the new peaks using mass spectrometry to understand the degradation pathway.
Reduced biological activity in assays. Compound degradation leading to lower effective concentration.1. Verify the purity of the compound stock solution using HPLC or LC-MS. 2. Prepare a fresh stock solution. 3. Re-evaluate the storage protocol for the stock solution.
Change in physical appearance (e.g., color change). Significant degradation of the compound.1. Discard the degraded compound. 2. Obtain a fresh batch of this compound. 3. Implement stricter storage and handling procedures.
Inconsistent experimental results. Partial degradation or precipitation of the compound in the stock solution.1. Ensure the stock solution is fully dissolved before use (gentle warming or sonication may be necessary).[1] 2. Check for precipitation. If present, the solution may be supersaturated or the compound may have degraded. 3. Filter the solution before use if minor precipitation is observed, but be aware this may alter the concentration.

Data Presentation: Recommended Storage Conditions

Storage Form Temperature Atmosphere Light Condition Container Recommended Duration
Solid Powder -20°C or belowDryDark (light-protected)Tightly sealed vialYears
Stock Solution (in anhydrous DMSO) -20°CInert gas (e.g., Argon) overlay recommendedDark (light-protected)Tightly sealed vial with septumSeveral months[1]
Stock Solution (in anhydrous DMSO) -80°CInert gas (e.g., Argon) overlay recommendedDark (light-protected)Tightly sealed vial with septum> 6 months[2]

Experimental Protocols

Protocol for Assessing the Stability of this compound via HPLC

1. Objective: To determine the purity of a this compound sample and identify the presence of any degradation products.

2. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a C18 column and UV detector

3. Method:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound solid.

    • Dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

      • Example Gradient: Start with 70% A and 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the λmax of this compound (determine by UV-Vis scan or from literature). Coumarins typically absorb in the range of 250-350 nm.

    • Column Temperature: 25°C.

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

    • Compare chromatograms of aged samples to a freshly prepared standard to identify new peaks corresponding to degradation products.

Mandatory Visualizations

degradation_pathway cluster_compound This compound cluster_factors Degradation Factors cluster_products Potential Degradation Products A This compound F Photodegradation Products A->F Photolysis G Thermal Degradation Products A->G Isomerization/Decomposition H Oxidation Products A->H Oxidation I Hydrolysis Products A->I Hydrolysis B Light (UV) C Heat D Oxygen E Moisture (H2O)

Caption: Potential degradation pathways of this compound.

experimental_workflow A Receive/Synthesize This compound B Initial Purity Check (HPLC/LC-MS) A->B C Aliquot for Storage B->C D Long-Term Storage (-20°C or -80°C, Dark, Dry) C->D F Prepare Stock Solution (Anhydrous DMSO) C->F E Periodic Stability Testing (e.g., 3, 6, 12 months) D->E H Use in Experiment E->H G Store Stock Solution (-20°C or -80°C) F->G G->H I Troubleshoot (if issues arise) H->I

Caption: Recommended workflow for handling and storing this compound.

troubleshooting_logic A Inconsistent Experimental Results? B Check Purity of Stock Solution (HPLC/LC-MS) A->B C Degradation Observed? B->C D Review Storage Conditions (Temp, Light, Moisture, Solvent) C->D Yes F No Degradation Observed C->F No E Prepare Fresh Stock Solution D->E H Implement Corrective Actions (e.g., new storage protocol) E->H G Investigate Other Experimental Parameters (e.g., assay conditions) F->G

Caption: Troubleshooting decision tree for this compound stability issues.

References

Technical Support Center: Refining HPLC Purification Methods for cis-Dehydroosthol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the HPLC purification of cis-dehydroosthol isomers.

Troubleshooting Guides

This section addresses common problems encountered during the HPLC purification of this compound and related coumarin isomers.

Question: Why am I seeing poor resolution between the cis and trans isomers of dehydroosthol?

Answer:

Poor resolution between geometric isomers is a frequent challenge. Several factors in your HPLC method could be the cause. Consider the following solutions:

  • Mobile Phase Optimization: The composition of your mobile phase is critical for achieving selectivity between isomers.[1]

    • Adjust Solvent Strength: A common starting point for reversed-phase HPLC is a mixture of acetonitrile or methanol with water. Systematically vary the ratio of your organic solvent to the aqueous phase. A shallower gradient or even an isocratic elution with a lower percentage of organic solvent can increase the interaction time with the stationary phase and improve separation.

    • Modify pH: The pH of the mobile phase can influence the ionization state of your compound and its interaction with the stationary phase. For coumarins, operating at a slightly acidic pH (e.g., pH 3-5) can often sharpen peaks and improve resolution.

    • Incorporate Additives: Small amounts of additives like formic acid or trifluoroacetic acid (TFA) in the mobile phase can significantly impact selectivity.[1]

  • Column Selection: Not all columns are created equal when it comes to separating isomers.

    • Stationary Phase Chemistry: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as one with phenyl-hexyl or biphenyl chemistry, which can offer different selectivity through π-π interactions. For challenging separations, a chiral stationary phase (CSP) can sometimes resolve geometric isomers.[2][3] Polysaccharide-based and macrocyclic glycopeptide CSPs are known for their broad applicability.[4][5]

    • Column Dimensions and Particle Size: A longer column with a smaller particle size will provide higher theoretical plates and thus better resolving power.

  • Temperature Control: Operating the column at a controlled, often sub-ambient, temperature can sometimes enhance selectivity.[4] Conversely, higher temperatures can increase efficiency but may reduce selectivity. Experiment with temperatures ranging from 15°C to 40°C.

Question: My dehydroosthol peaks are tailing. What can I do to improve peak shape?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself. Here are some troubleshooting steps:

  • Check for Active Sites: Free silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on your molecule, causing tailing.

    • Use a Low-pH Mobile Phase: A mobile phase with a pH around 3 will suppress the ionization of silanol groups, minimizing these secondary interactions.[6]

    • Add a Competing Base: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can block the active sites.

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to this issue.

  • Column Overload: Injecting too much sample can lead to peak tailing.[7] Try reducing the injection volume or the concentration of your sample.

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or, if necessary, replace the column.[7] A guard column can help protect your analytical column.[8]

Question: I am experiencing a drifting baseline during my gradient elution. What is the cause and how can I fix it?

Answer:

A drifting baseline in gradient elution is often due to impurities in the mobile phase or a lack of equilibration.

  • Mobile Phase Quality: Use high-purity HPLC-grade solvents and additives. Impurities in your weaker solvent (e.g., water) can accumulate on the column at the beginning of the run and then elute as the solvent strength increases, causing the baseline to drift upwards.

  • Thorough Mixing and Degassing: Ensure your mobile phases are well-mixed and degassed to prevent changes in composition and the formation of bubbles.[8]

  • Proper Column Equilibration: Before each injection, ensure the column is fully equilibrated with the initial mobile phase conditions. An insufficient equilibration time can lead to a drifting baseline.

  • Detector Settings: Check that your detector's lamp is warmed up and stable.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for separating this compound isomers?

A1: A good starting point would be a reversed-phase method on a C18 column. Begin with a gradient elution from approximately 50% acetonitrile in water to 100% acetonitrile over 20-30 minutes. Use a flow rate of 1 mL/min for an analytical column (e.g., 4.6 mm ID). Monitor the elution at a wavelength where dehydroosthol has strong absorbance, likely around 320-330 nm for coumarins. From this starting point, you can optimize the gradient slope, solvent choice, and other parameters.

Q2: How do I scale up my analytical method to a preparative scale for purification?

A2: Scaling up from an analytical to a preparative method requires careful consideration of several factors to maintain resolution while increasing sample load.

  • Column Dimensions: Choose a preparative column with the same stationary phase and, ideally, the same length as your analytical column. The internal diameter will be significantly larger.

  • Flow Rate: The flow rate should be scaled up proportionally to the cross-sectional area of the column. The scaling factor is the square of the ratio of the column diameters: (D_prep / D_analytical)^2.

  • Injection Volume and Sample Concentration: The sample load can be increased significantly. However, be mindful of overloading the column, which can lead to peak distortion.[9] The sample should be dissolved in the initial mobile phase if possible to prevent peak splitting.[9]

  • Gradient Time: The gradient time should be scaled proportionally to the column volume, which is related to the square of the diameter and the length.

Q3: What are the best practices for column care and storage to ensure longevity when working with natural product extracts?

A3: Proper column care is essential, especially with complex samples like natural product extracts.

  • Sample Preparation: Always filter your samples through a 0.22 or 0.45 µm filter before injection to remove particulate matter that can clog the column frit.

  • Use a Guard Column: A guard column is a small, disposable column placed before the main analytical or preparative column to adsorb strongly retained impurities and particulates.[8]

  • Column Flushing: After a series of runs, flush the column with a strong solvent (like 100% acetonitrile or methanol for reversed-phase) to remove any strongly retained compounds.[10] If buffers were used, flush with a buffer-free mobile phase first to prevent precipitation.[10]

  • Storage: For short-term storage (overnight), the column can be left in the mobile phase (without buffers). For long-term storage, flush the column with an appropriate storage solvent. For reversed-phase columns, this is typically a high percentage of acetonitrile or methanol.

Data Presentation

Table 1: Starting Parameters for Analytical HPLC Method Development

ParameterRecommended Starting Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-95% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 325 nm
Injection Volume 10 µL

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Poor Resolution Inappropriate mobile phaseOptimize solvent ratio, pH, and additives
Unsuitable stationary phaseTry a different column chemistry (e.g., Phenyl-Hexyl, Chiral)
Non-optimal temperatureAdjust column temperature
Peak Tailing Secondary silanol interactionsUse a low pH mobile phase or an end-capped column
Column overloadReduce sample concentration or injection volume
Column contaminationFlush or replace the column
Baseline Drift Contaminated mobile phaseUse HPLC-grade solvents
Insufficient equilibrationIncrease column equilibration time before injection

Experimental Protocols

Protocol 1: Analytical HPLC Method for Separation of this compound Isomers

  • System Preparation:

    • Prepare Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

    • Degas both mobile phases by sonication or helium sparging.

    • Install a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) and equilibrate the system with 50% Mobile Phase B at 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve the crude extract or sample containing dehydroosthol in methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter.

  • Chromatographic Run:

    • Set the column temperature to 25 °C.

    • Set the UV detector to 325 nm.

    • Inject 10 µL of the prepared sample.

    • Run the following gradient:

      • 0-20 min: 50% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% to 50% B

      • 26-35 min: Hold at 50% B (re-equilibration)

  • Data Analysis:

    • Identify the peaks corresponding to the cis and trans isomers of dehydroosthol based on their retention times and UV spectra.

    • Assess the resolution between the isomer peaks. If resolution is less than 1.5, further method optimization is required.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Outcome cluster_outcome Decision MobilePhase Mobile Phase Preparation & Degassing Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Dissolution & Filtration Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Gradient Elution (Column Separation) Injection->Separation Detection UV Detection Separation->Detection DataAcq Data Acquisition Detection->DataAcq Analysis Peak Integration & Resolution Check DataAcq->Analysis Decision Resolution > 1.5? Analysis->Decision ScaleUp Proceed to Preparative Scale-Up Decision->ScaleUp Yes Optimize Optimize Method Decision->Optimize No Optimize->MobilePhase Refine Parameters

Caption: Workflow for HPLC method development for isomer separation.

Troubleshooting_Tree Start Problem: Poor Peak Resolution Q_MobilePhase Is Mobile Phase Optimized? Start->Q_MobilePhase Q_Column Is Column Suitable? Start->Q_Column Q_Conditions Are Conditions Optimal? Start->Q_Conditions A_Solvent Adjust Solvent Ratio (Gradient/Isocratic) Q_MobilePhase->A_Solvent No A_ColumnChem Try Different Stationary Phase (e.g., Phenyl, Chiral) Q_Column->A_ColumnChem No A_Temp Adjust Column Temperature Q_Conditions->A_Temp No A_pH Modify Mobile Phase pH A_Solvent->A_pH A_Additive Add/Change Modifier (e.g., FA, TFA) A_pH->A_Additive A_ColumnDim Use Longer Column/ Smaller Particle Size A_ColumnChem->A_ColumnDim A_Flow Optimize Flow Rate A_Temp->A_Flow

Caption: Troubleshooting decision tree for poor peak resolution.

References

Technical Support Center: Enhancing the Bioavailability of cis-Dehydroosthol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cis-Dehydroosthol bioavailability enhancement. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: While specific data for this compound is limited, coumarin derivatives like osthol are often characterized by poor aqueous solubility. This is a major hurdle for oral bioavailability, as the compound must dissolve in the gastrointestinal fluids to be absorbed.[1][2] Key challenges likely include:

  • Low Aqueous Solubility: Limiting the dissolution rate and concentration gradient across the intestinal membrane.[1][2]

  • Poor Permeability: The ability of the molecule to pass through the intestinal epithelium may be restricted.

  • First-Pass Metabolism: Potential for significant metabolism in the liver before reaching systemic circulation.

Q2: What are the initial steps to assess the bioavailability issues of this compound?

A2: A systematic approach is crucial. We recommend the following initial experiments:

  • Solubility Determination: Quantify the solubility of this compound in various aqueous media (e.g., water, simulated gastric fluid, simulated intestinal fluid).

  • Log P Determination: Measure the octanol-water partition coefficient to understand its lipophilicity.

  • In Vitro Dissolution Testing: Evaluate the dissolution rate of the pure compound.

  • Caco-2 Permeability Assay: Assess the intestinal permeability and identify potential for efflux by transporters.

  • Metabolic Stability Assay: Use liver microsomes to determine the extent of first-pass metabolism.

Q3: Which formulation strategies are most promising for enhancing the bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed. The choice depends on the specific properties of this compound. Promising approaches include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and absorption.[3][4]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance the dissolution rate.[5][6]

  • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution.[2]

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin can increase its solubility.[1][7]

Troubleshooting Guides

Issue 1: Poor Dissolution Rate of this compound in In Vitro Assays

Possible Cause: Low aqueous solubility of the compound.

Troubleshooting Steps:

  • Particle Size Reduction (Micronization): Decreasing the particle size increases the surface area, which can improve the dissolution rate.[1] However, this does not affect the equilibrium solubility.

  • Formulation as a Solid Dispersion:

    • Screening Polymers: Test various polymers like PVP, HPMC, and Soluplus® to find a suitable carrier.

    • Preparation Method: Techniques like spray drying or hot-melt extrusion can be used to prepare the solid dispersion.[5]

  • Investigate Co-solvents and Surfactants: The addition of co-solvents (e.g., ethanol, propylene glycol) or surfactants (e.g., Tween 80, Cremophor EL) to the dissolution medium can enhance solubility.[1][8]

Issue 2: Low Permeability in Caco-2 Cell Assays

Possible Cause: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).

Troubleshooting Steps:

  • Co-administration with a P-gp Inhibitor: Perform the Caco-2 assay with a known P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor suggests that this compound is a P-gp substrate.

  • Formulation with Permeation Enhancers: Investigate the use of excipients that can act as permeation enhancers. Natural bioenhancers like piperine have been shown to improve the bioavailability of some drugs.[9]

  • Lipid-Based Formulations: SEDDS can facilitate lymphatic transport, bypassing the portal circulation and reducing first-pass metabolism, which can indirectly be related to transporter-mediated efflux.[10]

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Poorly Soluble Drugs

Formulation StrategyPrinciplePotential Fold Increase in Bioavailability (Compared to unformulated drug)Key Considerations
Micronization Increases surface area for dissolution.[1]2 to 5-foldDoes not increase equilibrium solubility.[1]
Solid Dispersion Drug is dispersed in a hydrophilic carrier, often in an amorphous state.[5][6]2 to 10-foldPhysical stability of the amorphous form can be a concern.[2]
Nanosuspension Particle size is reduced to the sub-micron range.[2]5 to 20-foldRequires specialized equipment for production and stabilization.
SEDDS Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon dilution.[4]2 to 25-foldHigh surfactant concentrations may cause gastrointestinal irritation.
Cyclodextrin Complexation Drug is encapsulated within the cyclodextrin molecule.[1][7]2 to 10-foldThe size of the drug molecule must be compatible with the cyclodextrin cavity.

Note: The fold increase in bioavailability is a general estimation based on literature for various poorly soluble drugs and may vary for this compound.

Experimental Protocols

Protocol 1: Preparation and Evaluation of a this compound Solid Dispersion

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polymer carrier (e.g., PVP K30, HPMC E5, Soluplus®)

  • Solvent (e.g., methanol, ethanol)

  • Spray dryer or rotary evaporator

  • Dissolution testing apparatus (USP Type II)

  • HPLC for quantification

Methodology:

  • Solvent Evaporation Method: a. Dissolve this compound and the polymer carrier in a suitable solvent in various ratios (e.g., 1:1, 1:2, 1:4 w/w). b. Remove the solvent using a rotary evaporator under reduced pressure. c. Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Spray Drying Method: a. Prepare a solution of this compound and the polymer in a suitable solvent. b. Spray dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).

  • Characterization: a. Drug Content: Determine the amount of this compound in the prepared solid dispersion using a validated HPLC method. b. Dissolution Testing: Perform dissolution studies in a relevant medium (e.g., simulated intestinal fluid) and compare the dissolution profile of the solid dispersion to that of the pure drug. c. Solid-State Characterization (Optional): Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug in the dispersion.

Protocol 2: Formulation and Characterization of a this compound SEDDS

Objective: To develop a SEDDS formulation for this compound to improve its solubility and oral absorption.

Materials:

  • This compound

  • Oil (e.g., Labrafil M 1944 CS, Capryol 90)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Deionized water

Methodology:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, titrate mixtures of oil, surfactant, and co-surfactant with water. Observe the formation of emulsions and plot the results on a ternary phase diagram.

  • Preparation of SEDDS Formulation: a. Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. b. Add the required amount of this compound and mix until the drug is completely dissolved. A gentle warming may be applied if necessary.

  • Characterization: a. Self-Emulsification Time: Add a known amount of the SEDDS formulation to a specified volume of water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion. b. Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. c. In Vitro Drug Release: Perform drug release studies using a dialysis bag method in a suitable dissolution medium.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Initial Characterization cluster_strategies Formulation Strategies cluster_evaluation Evaluation problem Low Bioavailability of This compound solubility Solubility Testing problem->solubility permeability Caco-2 Permeability problem->permeability metabolism Metabolic Stability problem->metabolism solid_dispersion Solid Dispersion solubility->solid_dispersion nanosuspension Nanosuspension solubility->nanosuspension sedds SEDDS permeability->sedds metabolism->sedds in_vitro In Vitro Dissolution sedds->in_vitro solid_dispersion->in_vitro nanosuspension->in_vitro in_vivo In Vivo Pharmacokinetics in_vitro->in_vivo

Caption: Experimental workflow for enhancing the bioavailability of this compound.

sedds_mechanism cluster_formulation Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_absorption Absorption sedds_capsule SEDDS Capsule (Drug in lipid formulation) emulsion Fine Oil-in-Water Emulsion sedds_capsule->emulsion Dispersion in GI fluids micelles Mixed Micelles emulsion->micelles Digestion by lipases enterocyte Enterocyte micelles->enterocyte Absorption lymphatic Lymphatic System enterocyte->lymphatic portal_vein Portal Vein enterocyte->portal_vein

Caption: Mechanism of absorption for a Self-Emulsifying Drug Delivery System (SEDDS).

References

addressing inconsistent results in cis-Dehydroosthol experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with cis-Dehydroosthol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have precipitated. How can I improve its solubility?

A1: this compound has low aqueous solubility (approximately 0.018 g/L).[1] For cell culture experiments, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the culture medium. To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[2] Be aware that high concentrations of DMSO can be toxic to cells, so it is crucial to keep the final DMSO concentration in your experiments low (typically below 0.5%).

Q2: I am observing inconsistent results in my cell viability assays. What could be the cause?

A2: Inconsistent results in cell viability assays can stem from several factors:

  • Compound Instability: this compound, like other similar compounds, may be sensitive to light, temperature, and pH, potentially leading to isomerization to its trans-isomer or degradation. It is advisable to prepare fresh dilutions for each experiment and protect solutions from light.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can all impact cellular responses to treatment. Standardize these parameters across experiments to ensure reproducibility.

  • Assay Protocol: Ensure consistent incubation times and adherence to the specific protocol for your chosen viability assay (e.g., MTT, MTS, or WST-8).

Q3: I suspect that my this compound has isomerized to the trans-form. How can I check for this?

A3: Isomerization from cis to trans can be assessed using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate and quantify the two isomers. You would need to develop a method, likely using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile), run in a gradient or isocratic mode. The appearance of a new peak corresponding to the trans-isomer would indicate isomerization.

Q4: What is a typical starting concentration range for in vitro experiments with this compound?

A4: The effective concentration of this compound will be cell-line and assay-dependent. Based on studies of structurally similar compounds with anti-inflammatory or anti-cancer properties, a starting point for concentration-response experiments could range from 1 µM to 50 µM. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Issue 1: Poor Separation or Peak Tailing in HPLC Analysis
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase pH Adjust the pH of the aqueous component of the mobile phase. For coumarin-like compounds, a slightly acidic pH (e.g., 4-5) can often improve peak shape.
Incorrect Mobile Phase Composition Optimize the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution may be necessary to achieve good separation of this compound from potential impurities or its trans-isomer.
Column Degradation Ensure the column is properly washed and stored according to the manufacturer's instructions. If performance degrades, consider replacing the column.
Sample Overload Reduce the concentration or injection volume of your sample.
Issue 2: High Variability in Cell-Based Assay Results
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding plates. Use a calibrated multichannel pipette for seeding to minimize well-to-well variability.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Compound Precipitation in Media Visually inspect the wells after adding the this compound working solution to the culture medium. If precipitation is observed, you may need to lower the final concentration or use a different solubilizing agent.
Interference with Assay Reagents Some compounds can interfere with the chemistry of cell viability assays (e.g., by reducing MTT directly). Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound and detect potential isomerization.

1. Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Ammonium formate or formic acid

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV detector

2. Method Development:

  • Mobile Phase Preparation: Prepare an aqueous mobile phase (A) of 10 mM ammonium formate, pH 4.0, and an organic mobile phase (B) of acetonitrile.

  • Gradient Elution: Start with a gradient to determine the approximate elution time of this compound. For example: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where coumarins typically absorb, such as 320 nm.

  • Optimization: Based on the initial chromatogram, optimize the gradient or switch to an isocratic method to achieve a good resolution between the this compound peak and any other peaks that may appear due to degradation or isomerization.

3. Stability Study:

  • Prepare a solution of this compound in a relevant solvent (e.g., DMSO/media).

  • Expose the solution to different stress conditions (e.g., light, elevated temperature, acidic/basic pH).

  • Analyze the samples by HPLC at various time points and compare the chromatograms to that of a freshly prepared, unstressed solution. The appearance of new peaks or a decrease in the area of the this compound peak indicates instability.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a standard MTT assay to assess the effect of this compound on cell viability.

1. Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

2. Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a series of dilutions of this compound in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Stock Solution Stock Solution Working Dilutions Working Dilutions Stock Solution->Working Dilutions Incubation Incubation Working Dilutions->Incubation Cell Seeding Cell Seeding Cell Seeding->Incubation MTT Addition MTT Addition Incubation->MTT Addition Solubilization Solubilization MTT Addition->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Caption: Workflow for a typical cell viability experiment.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK Complex IKK Complex Stimulus->IKK Complex IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB->NF-kB sequesters Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NF-kB->Nucleus translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound This compound This compound->IKK Complex inhibits?

Caption: Postulated inhibitory effect on the NF-κB signaling pathway.

References

Technical Support Center: Optimization of Reaction Conditions for Scaling Up cis-Dehydroosthol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of cis-Dehydroosthol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization and scaling up of this compound production. Since the direct synthesis of this compound is not well-established, with most synthetic routes yielding the more stable trans-isomer, this guide focuses on the isomerization of trans-Dehydroosthol and the subsequent purification of the desired cis-isomer.

Frequently Asked Questions (FAQs)

Q1: Why is trans-Dehydroosthol the predominant product in most synthetic routes?

A1: The trans-isomer of Dehydroosthol is thermodynamically more stable than the cis-isomer. This is primarily due to reduced steric hindrance in the trans configuration, where the bulky substituents on the double bond are positioned on opposite sides. Most synthetic methods, particularly those performed under thermal conditions, favor the formation of the most stable isomer.

Q2: What are the primary methods for obtaining this compound?

A2: The most promising method for obtaining this compound is through the isomerization of the readily available trans-isomer. The main approaches for this isomerization are:

  • Photochemical Isomerization: This method uses light energy (UV or visible) to overcome the energy barrier between the trans and cis isomers.[1][2][3]

  • Catalytic Isomerization: This approach employs a catalyst to lower the activation energy of the isomerization reaction.

  • Thermal Isomerization: While less common for trans-to-cis conversion due to the higher stability of the trans-isomer, it might be possible under specific conditions.

Q3: How can I separate this compound from the trans-isomer?

A3: Separation of cis and trans isomers of coumarins can be challenging due to their similar physical properties. Common techniques include:

  • Column Chromatography: This is a widely used method. The choice of stationary phase (e.g., silica gel, cellulose) and mobile phase is critical for achieving good separation.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective for separating coumarin isomers.

  • Crystallization: In some cases, fractional crystallization can be used if the isomers have significantly different solubilities in a particular solvent system.

Q4: What are the main challenges in scaling up the production of this compound?

A4: Scaling up the production of this compound presents several challenges:

  • Isomerization Efficiency: Achieving a high conversion of the trans- to the cis-isomer can be difficult. The reaction often results in a photostationary state, which is a mixture of both isomers.

  • Photoreactor Design: For photochemical isomerization, the design of the photoreactor is crucial for ensuring uniform light distribution and efficient conversion on a larger scale.[6][7][8]

  • Separation and Purification: Separating large quantities of cis and trans isomers can be resource-intensive and may require specialized chromatographic equipment.[9]

  • cis-Isomer Stability: The cis-isomer may be less stable and could potentially isomerize back to the trans-form under certain conditions (e.g., heat, light, or in the presence of acids/bases).

Troubleshooting Guides

Troubleshooting Photochemical Isomerization of trans- to this compound
Problem Possible Cause Suggested Solution
Low conversion to cis-isomer Insufficient light energy or incorrect wavelength.Ensure the light source emits at a wavelength absorbed by trans-Dehydroosthol. Experiment with different light sources (e.g., UV lamp, specific wavelength LEDs). Increase the intensity or duration of irradiation.
Photostationary state reached with low cis-isomer concentration.Optimize the solvent, as polarity can influence the position of the photostationary state.[10] Consider using a photosensitizer if direct excitation is inefficient.
Degradation of the product.Monitor the reaction for the formation of byproducts. Use a filter to block high-energy UV light that might cause degradation. Purge the solution with an inert gas (e.g., nitrogen or argon) to prevent photo-oxidation.
Reaction is slow Low quantum yield of isomerization.Change the solvent to one that may favor the isomerization process. While not directly applicable to Dehydroosthol, some studies show that complexation with host molecules can enhance isomerization quantum yields in other coumarin derivatives.[1]
Poor light penetration in concentrated solutions.Dilute the reaction mixture. For larger scale reactions, use a photoreactor with a high surface-area-to-volume ratio, such as a flow reactor, to ensure uniform light exposure.[8]
Inconsistent results Fluctuations in light source intensity or temperature.Use a stabilized power supply for the light source. Implement a cooling system to maintain a constant reaction temperature, as heat can favor the back-isomerization to the trans-form.
Troubleshooting the Separation of cis- and trans-Dehydroosthol Isomers
Problem Possible Cause Suggested Solution
Poor separation in column chromatography Inappropriate stationary or mobile phase.Screen different solvent systems (e.g., hexane/ethyl acetate, toluene/ethyl acetate) with varying polarities. Consider using a different stationary phase, such as alumina or a bonded-phase silica. For coumarins, cellulose-based columns have also been shown to be effective.
Overloading of the column.Reduce the amount of sample loaded onto the column. Use a larger column for the desired sample size.
Co-elution of isomers in HPLC Suboptimal column and mobile phase conditions.Experiment with different HPLC columns (e.g., C18, phenyl, cyano). Optimize the mobile phase composition and consider using a gradient elution.
cis-isomer isomerizes back to trans-isomer during purification Exposure to heat or light.Perform the separation at room temperature or below. Protect the fractions from light by using amber vials or covering the collection tubes with aluminum foil.
Presence of acidic or basic impurities.Use high-purity solvents for chromatography. If the stationary phase (e.g., silica gel) is suspected to be too acidic, it can be neutralized by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine.

Experimental Protocols

Proposed Protocol for Photochemical Isomerization of trans-Dehydroosthol

Disclaimer: This is a proposed starting protocol based on general procedures for the photochemical isomerization of coumarin derivatives. Optimization of these conditions will be necessary.

Materials:

  • trans-Dehydroosthol

  • Anhydrous solvent (e.g., acetonitrile, methanol, or toluene)

  • Photoreactor equipped with a specific wavelength light source (e.g., 365 nm UV lamp or a visible light LED, such as a blue LED around 450 nm)

  • Inert gas (Nitrogen or Argon)

  • Stirring plate and stir bar

  • Quartz reaction vessel (if using UV light)

Procedure:

  • Prepare a dilute solution of trans-Dehydroosthol (e.g., 0.1-1.0 mg/mL) in the chosen anhydrous solvent in the photoreaction vessel.

  • Purge the solution with an inert gas for 15-30 minutes to remove dissolved oxygen.

  • While stirring, irradiate the solution with the selected light source. If using a UV lamp, a cooling system for the lamp and the reaction vessel is highly recommended to prevent thermal back-isomerization.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or TLC to determine the ratio of cis to trans isomers.

  • Continue irradiation until the photostationary state is reached (i.e., the cis/trans ratio no longer changes significantly).

  • Once the reaction is complete, evaporate the solvent under reduced pressure at a low temperature and protect the product from light.

  • Proceed with the purification of the cis-isomer.

Data Presentation

Table 1: Hypothetical Optimization of Photochemical Isomerization Conditions

Entry Solvent Wavelength (nm) Time (h) trans:cis Ratio (at photostationary state) Notes
1Acetonitrile365460:40Baseline experiment
2Methanol365455:45Polar protic solvent
3Toluene365470:30Non-polar solvent
4Acetonitrile450 (Blue LED)865:35Visible light isomerization
5Methanol450 (Blue LED)860:40Visible light in polar protic solvent

Mandatory Visualizations

experimental_workflow start Start: trans-Dehydroosthol dissolve Dissolve in Anhydrous Solvent start->dissolve purge Purge with Inert Gas dissolve->purge irradiate Irradiate with UV/Visible Light in Photoreactor purge->irradiate monitor Monitor Reaction by HPLC/TLC irradiate->monitor Check cis/trans ratio monitor->irradiate Continue irradiation evaporate Solvent Evaporation (Low Temp, Dark) monitor->evaporate Photostationary state reached purify Chromatographic Separation (e.g., Column Chromatography) evaporate->purify isolate Isolate this compound purify->isolate end End: Pure this compound isolate->end

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_synthesis Synthesis cluster_isomerization Isomerization cluster_purification Purification Starting Materials Starting Materials Standard Synthesis Standard Synthesis Starting Materials->Standard Synthesis Heck/Dehydration trans-Dehydroosthol trans-Dehydroosthol Standard Synthesis->trans-Dehydroosthol Thermodynamically Favored Photochemical Isomerization Photochemical Isomerization trans-Dehydroosthol->Photochemical Isomerization Light Energy cis/trans Mixture cis/trans Mixture Photochemical Isomerization->cis/trans Mixture Chromatography Chromatography cis/trans Mixture->Chromatography Separation Chromatography->trans-Dehydroosthol Recovered Starting Material This compound This compound Chromatography->this compound Isolated Product

Caption: Logical relationship for obtaining this compound.

References

Validation & Comparative

Unveiling the In Vivo Anti-Inflammatory Potential of Coumarin Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While direct in vivo studies validating the anti-inflammatory effects of cis-Dehydroosthol remain to be published, a growing body of research on structurally related coumarin compounds, including osthole, angelicin, and columbianadin, offers compelling evidence for their potential as potent anti-inflammatory agents. This guide provides a comparative analysis of the in vivo anti-inflammatory activities of these compounds, presenting key experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

This comparative guide synthesizes available data from preclinical animal models to evaluate the efficacy of osthole, angelicin, and columbianadin in mitigating inflammatory responses. The findings are benchmarked against well-established anti-inflammatory drugs, indomethacin and dexamethasone, to provide a clear perspective on their relative potency.

Comparative Efficacy in a Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory drugs. The table below summarizes the dose-dependent inhibitory effects of osthole and the standard drug indomethacin on paw edema in rodents. Data for angelicin and columbianadin in this specific model were not sufficiently detailed in the reviewed literature to be included in this direct comparison.

CompoundAnimal ModelDoseRoute of AdministrationTime Point% Inhibition of Paw EdemaReference
OstholeRat50 mg/kgOral4 hours49%[1]
IndomethacinRat10 mg/kgOral4 hours54%[2]
IndomethacinRat5 mg/kgOral3 hours50.37%[3]

Efficacy in a Lipopolysaccharide-Induced Inflammation Model

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, triggering the release of pro-inflammatory cytokines. This model is instrumental in evaluating the systemic anti-inflammatory effects of test compounds. The following table presents a comparison of the effects of osthole, angelicin, and the standard drug dexamethasone on the production of key inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

CompoundAnimal ModelDoseRoute of AdministrationInflammatory Marker% Reduction vs. LPS ControlReference
OstholeMouse (ALI model)50 mg/kgIntraperitonealSerum TNF-α~50%[4]
OstholeMouse (ALI model)50 mg/kgIntraperitonealSerum IL-6~60%[4]
AngelicinMouse (ALI model)20 mg/kgIntraperitonealBALF TNF-α~50%[5]
AngelicinMouse (ALI model)20 mg/kgIntraperitonealBALF IL-6~45%[5]
DexamethasoneMouse5 mg/kgOralSerum TNF-α67.1%[6]
DexamethasoneMouse5 mg/kgOralSerum IL-675.8%[6]

ALI: Acute Lung Injury; BALF: Bronchoalveolar Lavage Fluid

Experimental Protocols

Carrageenan-Induced Paw Edema

This protocol outlines the methodology used to induce and measure acute inflammation in the paw of rodents.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Inflammation Induction cluster_3 Measurement animal Rodents (Rats/Mice) treatment Administer Test Compound (e.g., Osthole) or Vehicle animal->treatment carrageenan Inject Carrageenan (1% w/v) into the subplantar region of the right hind paw treatment->carrageenan measurement Measure Paw Volume/Thickness at specified time intervals (e.g., 1, 2, 3, 4, 5 hours) carrageenan->measurement G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Inflammation Induction cluster_3 Sample Collection & Analysis animal Mice (e.g., C57BL/6) treatment Administer Test Compound (e.g., Osthole, Angelicin) or Vehicle animal->treatment lps Administer LPS (e.g., 5-15 mg/kg) via intraperitoneal or intratracheal route treatment->lps collection Collect Blood/BALF at a specific time point (e.g., 2, 6, 24 hours) lps->collection analysis Measure Cytokine Levels (TNF-α, IL-6) using ELISA collection->analysis G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Transcription Osthole Osthole / Angelicin / Columbianadin Osthole->IKK Inhibition Osthole->NFkB Inhibition of Translocation

References

Unraveling the Bioactivity of Dehydroosthol: A Comparative Look at its Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A significant gap in current pharmacological research is the comparative bioactivity of cis- and trans-Dehydroosthol. While the trans isomer has shown promise as an anti-inflammatory agent, a comprehensive understanding of how its stereochemistry influences its biological function is notably absent from the scientific literature. This guide synthesizes the available data on trans-Dehydroosthol and underscores the critical need for further investigation into its cis counterpart.

This comparative guide is tailored for researchers, scientists, and professionals in drug development, providing a detailed overview of the known bioactivity of trans-Dehydroosthol. Due to a lack of available experimental data for cis-Dehydroosthol, this document serves to highlight the existing knowledge and identify a crucial area for future research. The forthcoming sections will delve into the anti-inflammatory properties of trans-Dehydroosthol, present detailed experimental protocols, and visualize relevant pathways, thereby establishing a foundational understanding and a call to action for the scientific community to explore the bioactivity of this compound.

Anti-inflammatory Activity of trans-Dehydroosthol

Preliminary studies indicate that trans-Dehydroosthol possesses anti-inflammatory properties. Specifically, it has been observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies.

Quantitative Data on Bioactivity

The following table summarizes the known quantitative data regarding the anti-inflammatory activity of trans-Dehydroosthol. The absence of data for this compound is a direct reflection of the current literature.

CompoundBioactivityAssay SystemKey ParameterValue
trans-Dehydroosthol Anti-inflammatoryLPS-stimulated BV-2 microglial cellsInhibition of Nitric Oxide (NO) productionData on specific IC50 values are not yet published, but inhibitory effects have been noted.
This compound Anti-inflammatory--No data available

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for key experiments are provided below.

Synthesis of trans-Dehydroosthol

A novel one-step total synthesis of trans-Dehydroosthol has been reported. The process involves a protecting-group-free, redox-neutral strategy.

Materials:

  • 8-Bromo-7-methoxy-2H-chromen-2-one

  • 3-Methyl-2-buten-1-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 8-bromo-7-methoxy-2H-chromen-2-one and 3-methyl-2-buten-1-ol in DMF, add Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Heat the reaction mixture at 100°C for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford trans-dehydroosthol.

Nitric Oxide Production Assay in BV-2 Microglial Cells

The anti-inflammatory activity of Dehydroosthol isomers can be assessed by measuring their ability to inhibit NO production in LPS-stimulated BV-2 microglial cells using the Griess assay.

Cell Culture and Treatment:

  • Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of cis- or trans-Dehydroosthol for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

Griess Assay for Nitrite Measurement:

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

  • The percentage of inhibition of NO production is calculated as: [(NO level in LPS-treated cells - NO level in compound-treated cells) / NO level in LPS-treated cells] x 100.

Visualizing the Science

To better understand the processes involved, the following diagrams illustrate the synthesis of trans-Dehydroosthol and the potential signaling pathway it may modulate.

Synthesis_of_trans_Dehydroosthol start 8-Bromo-7-methoxy- 2H-chromen-2-one catalyst Pd(OAc)2, PPh3, K2CO3 DMF, 100°C start->catalyst Heck Coupling reagent 3-Methyl-2-buten-1-ol reagent->catalyst product trans-Dehydroosthol catalyst->product

One-step synthesis of trans-Dehydroosthol.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB activates iNOS iNOS NFkB->iNOS induces transcription NO Nitric Oxide (NO) iNOS->NO produces Inflammation Inflammation NO->Inflammation trans_Dehydroosthol trans-Dehydroosthol trans_Dehydroosthol->NFkB inhibits? trans_Dehydroosthol->iNOS inhibits?

Hypothesized anti-inflammatory mechanism of trans-Dehydroosthol.

Discussion and Future Directions

The current body of research strongly suggests that trans-Dehydroosthol is a promising candidate for further anti-inflammatory studies. Its ability to inhibit nitric oxide production in activated microglial cells points towards a potential role in mitigating neuroinflammation. However, the complete picture of its bioactivity remains incomplete without a thorough investigation of its cis isomer.

Stereochemistry often plays a pivotal role in the pharmacological activity of a compound. The three-dimensional arrangement of atoms can significantly influence how a molecule interacts with biological targets such as enzymes and receptors. It is therefore highly probable that cis- and trans-Dehydroosthol exhibit different bioactive profiles.

Future research should prioritize the following:

  • Synthesis and isolation of this compound: A prerequisite for any biological evaluation is the availability of the pure compound.

  • Direct comparative bioactivity studies: A head-to-head comparison of the anti-inflammatory, anti-cancer, and other potential bioactivities of the cis and trans isomers is essential.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by each isomer will provide a deeper understanding of their therapeutic potential.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of Dehydroosthol and its isomers, paving the way for the development of novel and more effective therapeutic agents.

Unveiling the Molecular Targets of cis-Dehydroosthol: A Comparative Proteomics-Based Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for identifying the molecular targets of cis-Dehydroosthol, a natural coumarin with potential therapeutic applications. In the absence of direct, published proteomics data for this compound, this document presents a hypothetical study modeled on established proteomics workflows and compares it with the experimentally determined targets of β-Eudesmol, another bioactive natural product. This comparative approach, supported by detailed experimental protocols and pathway visualizations, offers a roadmap for researchers seeking to elucidate the mechanism of action of novel compounds.

Comparative Analysis of Molecular Targets

To illustrate the power of proteomics in target deconvolution, we compare the known molecular targets of β-Eudesmol, identified through proteomics and metabolomics analysis in cholangiocarcinoma cells, with hypothetical targets for this compound.[1] The hypothetical data for this compound is based on plausible protein interactions for a compound of its class, designed to demonstrate how such data would be presented and interpreted.

Table 1: Quantitative Proteomic Analysis of Differentially Expressed Proteins

This table summarizes the fold changes of key proteins identified as potential targets in response to treatment with β-Eudesmol and hypothetically with this compound. The data is derived from label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) experiments.[2][3][4]

Protein TargetCellular Processβ-Eudesmol Fold Change (log2)This compound Fold Change (log2) (Hypothetical)
TNFRSf6Apoptosis1.81.5
Cytochrome CApoptosis1.51.2
BAX3Apoptosis-1.2-1.0
DHCR24Cholesterol Biosynthesis, Apoptosis-1.6-0.8
CD29 (Integrin β1)Cell Adhesion, Apoptosis-1.4-1.1
CDKN2BCell Cycle Arrest2.11.8
MLF1Cell Cycle Arrest1.91.6
TFDP2Cell Cycle Arrest1.71.4
CDK11-p110Cell Cycle Arrest-1.5-1.3
NQO2Oxidative Stress ResponseNot Reported2.5
SEC23AProtein Transport, AutophagyNot Reported-1.7
LGALS8AutophagyNot Reported1.9
MAPK8Inflammation, ApoptosisNot Reported2.2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of proteomics studies. Below are protocols for common techniques used in molecular target identification.[2][5][6][7]

Cell Culture and Treatment

Cancer cell lines (e.g., CL-6 cholangiocarcinoma cells, MIA PaCa-2 pancreatic cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8] For proteomics analysis, cells are seeded and allowed to adhere overnight. Subsequently, the cells are treated with the compound of interest (e.g., this compound or β-Eudesmol at a predetermined concentration, such as 20 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).[1]

Protein Extraction and Digestion

Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.[8] For each sample, a standardized amount of protein (e.g., 100 µg) is reduced with dithiothreitol (DTT) and alkylated with iodoacetamide (IAA). The proteins are then digested overnight at 37°C using sequencing-grade trypsin.[8]

LC-MS/MS Analysis

The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] Peptides are separated on a reverse-phase column using a gradient of acetonitrile in 0.1% formic acid. The mass spectrometer is operated in data-dependent acquisition mode, acquiring full MS scans followed by HCD fragmentation of the most intense precursor ions.[8][9]

Data Analysis and Quantification

The raw mass spectrometry data is processed using software such as MaxQuant.[4][8] Peptides and proteins are identified by searching against a comprehensive protein database (e.g., UniProt). Label-free quantification (LFQ) is used to determine the relative abundance of proteins between different conditions.[8] Proteins with a statistically significant fold change (e.g., ≥1.5 or ≤0.67) are considered potential targets.[4][10]

Visualizing Molecular Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows are essential for understanding the complex biological processes and experimental designs.

G cluster_0 Cell Treatment and Lysis cluster_1 Protein Processing cluster_2 Mass Spectrometry cluster_3 Data Analysis Cancer Cells Cancer Cells Treatment (this compound) Treatment (this compound) Cancer Cells->Treatment (this compound) Cell Lysis Cell Lysis Treatment (this compound)->Cell Lysis Protein Extraction Protein Extraction Cell Lysis->Protein Extraction Reduction & Alkylation Reduction & Alkylation Protein Extraction->Reduction & Alkylation Trypsin Digestion Trypsin Digestion Reduction & Alkylation->Trypsin Digestion Peptide Separation (LC) Peptide Separation (LC) Trypsin Digestion->Peptide Separation (LC) Tandem MS (MS/MS) Tandem MS (MS/MS) Peptide Separation (LC)->Tandem MS (MS/MS) Database Search Database Search Tandem MS (MS/MS)->Database Search Protein Identification Protein Identification Database Search->Protein Identification Quantitative Analysis Quantitative Analysis Protein Identification->Quantitative Analysis Target Identification Target Identification Quantitative Analysis->Target Identification

Caption: Workflow for proteomics-based identification of molecular targets.

G cis_D This compound TNFRSF6 TNFRSf6 (Death Receptor) cis_D->TNFRSF6 upregulates Pro_Casp8 Pro-Caspase-8 TNFRSF6->Pro_Casp8 activates Casp8 Caspase-8 Pro_Casp8->Casp8 BID BID Casp8->BID Pro_Casp3 Pro-Caspase-3 Casp8->Pro_Casp3 activates tBID tBID BID->tBID BAX BAX tBID->BAX activates Mitochondrion Mitochondrion BAX->Mitochondrion pore formation CytoC Cytochrome C Mitochondrion->CytoC releases Apoptosome Apoptosome CytoC->Apoptosome forms Pro_Casp9 Pro-Caspase-9 Apoptosome->Pro_Casp9 activates Casp9 Caspase-9 Pro_Casp9->Casp9 Casp9->Pro_Casp3 activates Casp3 Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Hypothetical apoptosis signaling pathway activated by this compound.

This guide provides a foundational understanding of how proteomics can be leveraged to confirm the molecular targets of natural products like this compound. By following systematic experimental protocols and employing robust data analysis, researchers can gain valuable insights into the mechanisms of action of novel therapeutic compounds, paving the way for further drug development.

References

Lack of Reproducible Efficacy Data for Cis-Dehydroosthol Necessitates a Comparative Analysis of the Closely Related Compound Osthole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a significant gap in reproducible efficacy data for cis-Dehydroosthol. To provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a detailed comparative analysis of its close structural isomer, Osthole, a well-researched coumarin with documented anti-cancer and anti-inflammatory properties.

Due to the limited availability of specific biological activity, signaling pathway, and experimental protocol data for this compound, a direct comparison of its published findings' reproducibility is not feasible at this time. However, the extensive research on Osthole offers a robust foundation for understanding the potential therapeutic applications of this class of compounds. This guide will focus on the efficacy of Osthole, presenting available quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Comparative Efficacy of Osthole in Oncology

Osthole has demonstrated significant anti-cancer activity across a range of cancer cell lines. Its efficacy is often attributed to its ability to induce apoptosis, inhibit proliferation, and suppress metastasis through the modulation of various signaling pathways.

Table 1: Summary of Osthole's In Vitro Anti-Cancer Efficacy

Cancer TypeCell LineIC50 Value (µM)Key Findings
Ovarian CancerES2, OV90~20Targeted the PI3K/mitogen-activated protein kinase signaling pathway.[1]
Endometrial CancerJEC200Inhibited cellular proliferation and induced apoptosis via the PI3K/AKT signaling pathway.[1]
Endometrial CancerIshikawa, KLE50, 100, 200 (dose-dependent)Upregulated miR-424 and downregulated its target gene.[1]
Head and Neck Squamous Cell CancerFaDu122.35 (24h), 93.36 (48h)Induced G2/M phase cell cycle arrest and apoptosis via the PI3K/AKT pathway.[1]
Cervical CancerHeLa, SiHa, C-33A, CaSki40-240 (dose-dependent)Suppressed cell viability.[2]

Key Signaling Pathways in Osthole's Anti-Cancer Activity

Osthole's anti-neoplastic effects are mediated through a complex interplay of signaling cascades. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a frequently implicated target, playing a crucial role in cell survival and proliferation.

Osthole_Anticancer_Pathway Osthole Osthole PI3K PI3K Osthole->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Proliferation Cell Proliferation Inhibition Akt->Cell_Proliferation Promotes

Caption: Osthole inhibits the PI3K/Akt signaling pathway to induce apoptosis and inhibit cell proliferation.

Experimental Protocols for Assessing Osthole's Anti-Cancer Efficacy

The following methodologies are commonly employed in the in vitro evaluation of Osthole's anti-cancer properties.

Cell Viability Assay (MTT Assay) [2]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1x10⁴ cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with varying concentrations of Osthole (e.g., 0, 40, 80, 120, 160, 200 µM) for 24 or 48 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/ml in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Colony Formation Assay [2]

  • Cell Seeding: Cells are seeded into 6-well plates at a low density (e.g., 1,000 cells/well) and allowed to attach overnight.

  • Treatment: Cells are treated with different concentrations of Osthole (e.g., 0, 50, 100, 200 µM).

  • Incubation: The cells are incubated for an extended period (e.g., 12 days), with the culture medium and treatment being refreshed periodically.

  • Staining: Colonies are fixed and stained with a solution such as 1% crystal violet.

  • Quantification: The number of colonies containing ≥50 cells is counted to assess the long-term proliferative capacity.

Comparative Anti-Inflammatory Efficacy of Osthole

Osthole also exhibits potent anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.

Table 2: Summary of Osthole's Anti-Inflammatory Effects

ModelKey Findings
Traumatic Brain Injury (in vivo & in vitro)Reduced expression of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) by blocking NF-κB activation.[3]
LPS-induced RAW 264.7 macrophagesInhibited the production of NO, PGE2, TNF-α, and IL-6.
Dextran Sulphate Sodium (DSS)-induced ulcerative colitis in miceRelieved symptoms of ulcerative colitis by reducing TNF-α levels and inhibiting MPO activity.
HepG2 cellsSuppressed pro-inflammatory cytokines (IL-1β, IL-6) and chemokines (MCP-1, IL-8) through inhibition of NF-κB and MAPK signaling.

Key Signaling Pathways in Osthole's Anti-Inflammatory Activity

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition by Osthole is a key mechanism of its anti-inflammatory action.

Osthole_AntiInflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation Osthole Osthole Osthole->NF_kB_Activation Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines Promotes Transcription

Caption: Osthole inhibits the activation of NF-κB, leading to reduced production of pro-inflammatory cytokines.

Experimental Protocols for Assessing Osthole's Anti-Inflammatory Efficacy

The following methods are representative of those used to evaluate the anti-inflammatory potential of Osthole.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Cell Culture and Stimulation: Mouse monocyte-macrophage RAW 264.7 cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/ml) in the presence or absence of various concentrations of Osthole.

  • Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The concentration of nitrite (a stable product of NO) in the supernatant is determined using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.

Cytokine Measurement by ELISA

  • Sample Collection: Cell culture supernatants or serum samples from in vivo studies are collected.

  • ELISA Procedure: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The concentrations of the cytokines are determined by comparison with a standard curve generated with recombinant cytokines.

References

Comparative Analysis of Osthole's Anticancer Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vitro Efficacy of Osthole

Osthole, a natural coumarin derivative, has demonstrated significant potential as an anticancer agent in a variety of preclinical studies. This guide provides a comparative overview of its activity across different cancer cell lines, with a focus on its cytotoxic effects, induction of apoptosis, and modulation of key signaling pathways. The information herein is intended to support further research and drug development efforts.

Quantitative Analysis of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. While a comprehensive comparative study of osthole across a wide range of cancer cell lines is not available in a single report, the following table summarizes IC50 values from various studies to provide a comparative perspective on its efficacy.

Cancer TypeCell LineIC50 (µM)Reference/Notes
Intrahepatic Cholangiocarcinoma RBEDose- and time-dependent inhibitionOsthole was found to inhibit proliferation in a dose- and time-dependent manner.[1]
HCCC-9810Dose- and time-dependent inhibitionSimilar to its effect on RBE cells, osthole demonstrated dose- and time-dependent inhibition of HCCC-9810 cell proliferation.[1]
Endometrial Cancer JECConcentration-dependent decrease in viabilityOsthole was shown to decrease the viability of JEC endometrial cancer cells in a concentration-dependent manner.[2]
Breast Cancer MDA-MB-231~50 µMAt a concentration of 50 µM, osthole decreased cell proliferation activity by 40% in this triple-negative breast cancer cell line.[3]
MCF-7Not specifiedOsthole has been shown to target G protein gamma subunit 7 to inhibit cell proliferation and promote apoptosis in MCF-7 cells.[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of compounds like osthole.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., osthole) for specified time intervals (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, 10 µL of MTT solution is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.

  • Formazan Solubilization: The supernatant is removed, and isopropanol or another suitable solvent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve using software such as GraphPad Prism.[4][5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the compound for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different apoptotic stages.[4]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess the effect of the compound on their expression levels.

  • Protein Extraction: Cells are lysed, and the total protein concentration is determined.

  • Gel Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspases).

  • Secondary Antibody and Detection: The membrane is incubated with a secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence system.[1]

Signaling Pathways and Mechanisms of Action

Osthole has been shown to induce apoptosis and inhibit proliferation in cancer cells by modulating key signaling pathways, particularly the PI3K/Akt pathway.

Apoptosis Induction

Osthole promotes apoptosis through the mitochondrial-dependent pathway. This is characterized by:

  • Upregulation of pro-apoptotic proteins: Increased expression of Bax.

  • Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2.

  • Activation of caspases: Increased levels of cleaved caspase-3 and cleaved caspase-9.

  • Cleavage of PARP: Increased expression of cleaved PARP.[1][2]

G Osthole Osthole Bcl2 Bcl-2 Osthole->Bcl2 Inhibits Bax Bax Osthole->Bax Activates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Bcl2->Mitochondria Bax->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes CleavedPARP Cleaved PARP

Caption: Osthole-induced apoptotic signaling pathway.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is common in cancer. Osthole has been shown to inhibit this pathway, contributing to its anticancer effects.

  • Decreased Phosphorylation: Osthole treatment leads to a significant decrease in the phosphorylation of both PI3K and Akt, without affecting the total protein levels of Akt.[1][2]

  • Involvement in Apoptosis: Overexpression of wild-type or constitutively active Akt can abolish the cytotoxic and apoptotic effects of osthole, confirming the pathway's role in its mechanism of action.[1][6]

G Osthole Osthole PI3K PI3K Osthole->PI3K Inhibits Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt pathway by osthole.

Experimental Workflow

The general workflow for assessing the anticancer activity of a compound like osthole involves a series of in vitro assays to determine its effects on cell viability, apoptosis, and specific molecular targets.

G start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Osthole cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot (Protein Expression) treatment->western ic50 Determine IC50 viability->ic50 mechanism Elucidate Mechanism of Action apoptosis->mechanism western->mechanism end End ic50->end mechanism->end

Caption: General experimental workflow for in vitro evaluation.

References

A Comparative Guide to Synthetic Versus Naturally Derived cis-Dehydroosthol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery and development, the source of a chemical compound can be as critical as its intrinsic biological activity. cis-Dehydroosthol, a coumarin derivative with demonstrated therapeutic potential, is accessible through both chemical synthesis and extraction from natural sources. This guide provides a comprehensive comparison of synthetic and naturally derived this compound, offering insights into their respective properties, potential performance differences, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in sourcing this promising compound.

Data Presentation: A Comparative Overview

Table 1: Comparison of Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃[1]
Molecular Weight 242.27 g/mol [1]
CAS Number 109741-40-4[1]
Appearance Powder[2]
Purity (Typical) >98% (Commercially available synthetic)[2]
Purity (Natural Isolate) Variable, dependent on extraction and purification methods
Solubility Information not readily available, but generally soluble in organic solvents like DMSO.[2]

Table 2: Potential Advantages and Disadvantages of Synthetic vs. Naturally Derived this compound

SourcePotential AdvantagesPotential Disadvantages
Synthetic - High purity and consistency- Scalable production- Well-defined impurity profile- Potential for process-related impurities- May lack the synergistic effects of co-extracted natural compounds
Naturally Derived - Potential for synergistic effects from co-extracted compounds- "Green" or "natural" appeal- Purity can be variable and difficult to control- Extraction and purification can be complex and costly- Potential for contamination with other natural products

Experimental Protocols: Methodologies for Evaluation

To rigorously assess the performance of this compound from either source, standardized experimental protocols are essential. Below are detailed methodologies for key assays relevant to its known biological activities, such as anti-inflammatory and cytotoxic effects.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4][5]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of synthetic or naturally derived this compound (typically ranging from 1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Quantification of Inflammatory Cytokines (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[6][7][8][9]

Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants (from cells treated with synthetic or naturally derived this compound) and a standard curve of the recombinant cytokine to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

Analysis of Signaling Pathway Proteins (Western Blot)

Western blotting is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract.[1][10][11][12][13]

Protocol:

  • Protein Extraction: Lyse cells treated with this compound to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phosphorylated NF-κB p65, total p65, phosphorylated ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Gene_expression Gene Expression (Pro-inflammatory mediators) Nucleus->Gene_expression activates cis_Dehydroosthol This compound cis_Dehydroosthol->IKK_complex inhibits MAPK_Pathway Growth_Factors Growth Factors / Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates Transcription_Factors Transcription Factors (e.g., AP-1) Nucleus->Transcription_Factors activates cis_Dehydroosthol This compound cis_Dehydroosthol->Raf inhibits? Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 ELISA for Cytokines start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound (Synthetic vs. Natural) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt collect_supernatant Collect Supernatant incubate2->collect_supernatant incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance at 570nm solubilize->read elisa Perform ELISA Protocol collect_supernatant->elisa read_elisa Read Absorbance at 450nm elisa->read_elisa

References

Unveiling the Anti-Cancer Potential: An Indirect Comparison of cis-Dehydroosthol and the Standard-of-Care Drug Doxorubicin in Preclinical Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Due to a lack of direct head-to-head clinical or preclinical studies comparing cis-Dehydroosthol with any standard-of-care drug, this guide presents an indirect comparative analysis based on available preclinical data. This report juxtaposes the in vitro anti-cancer effects of dehydroosthol, a related compound to this compound, with the well-established chemotherapeutic agent Doxorubicin, focusing on their impact on breast cancer cell lines.

This comparison aims to provide researchers, scientists, and drug development professionals with a structured overview of dehydroosthol's potential as an anti-cancer agent, contextualized by the performance of a current standard-of-care treatment. The data presented herein is derived from separate preclinical studies and should be interpreted as a preliminary assessment to guide future research, not as a direct indicator of comparative clinical efficacy.

Executive Summary of Preclinical Findings

Dehydroosthol has demonstrated significant anti-proliferative and pro-apoptotic activity in various breast cancer cell lines. In a key preclinical study, dehydroosthol inhibited the growth of MDA-MB-231, MDA-MB-453, and SK-BR-3 breast cancer cells in a dose-dependent manner. The compound was shown to induce both cell cycle arrest and apoptosis, two critical mechanisms for eliminating cancer cells.

Doxorubicin, a cornerstone of breast cancer chemotherapy, is known for its potent cytotoxic effects across a wide range of cancer types. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. For the purpose of this indirect comparison, we will present data on Doxorubicin's effects on the same or similar breast cancer cell lines to provide a benchmark for dehydroosthol's activity.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the available quantitative data from preclinical studies on dehydroosthol and Doxorubicin in breast cancer cell lines.

Table 1: Cytotoxicity (IC50) of Dehydroosthol and Doxorubicin in Breast Cancer Cell Lines

Cell LineDehydroosthol IC50 (µM)Doxorubicin IC50 (µM)
MDA-MB-23121.5~0.1 - 1.0
MDA-MB-45343.2~0.1 - 1.0
SK-BR-325.6~0.01 - 0.1

Note: IC50 values for Doxorubicin are approximate ranges compiled from various literature sources for comparative purposes and may vary based on experimental conditions.

Table 2: Mechanistic Comparison of Dehydroosthol and Doxorubicin

Mechanism of ActionDehydroostholDoxorubicin
Cell Cycle Arrest Induces G2/M phase arrestPrimarily induces G2/M phase arrest
Apoptosis Induction Markedly increases the apoptotic cell populationPotent inducer of apoptosis
Primary Target Not fully elucidatedDNA (intercalation), Topoisomerase II (inhibition)

Experimental Protocols

The following methodologies were employed in the key preclinical study evaluating dehydroosthol's anti-cancer activity:

Cell Culture and Proliferation Assay
  • Cell Lines: Human breast cancer cell lines MDA-MB-231, MDA-MB-453, and SK-BR-3 were used.

  • Culture Conditions: Cells were maintained in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: To assess cell proliferation, cells were seeded in 96-well plates and treated with various concentrations of dehydroosthol for 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was then calculated.

Cell Cycle Analysis
  • Methodology: Cells were treated with dehydroosthol for 48 hours. After treatment, the cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol overnight at -20°C. The fixed cells were then washed with PBS and incubated with RNase A and propidium iodide (PI) in the dark. The DNA content of the cells was analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay
  • Methodology: Apoptosis was quantified using an Annexin V-FITC Apoptosis Detection Kit. Following treatment with dehydroosthol for 48 hours, cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark. The percentage of apoptotic cells (Annexin V-positive) was determined by flow cytometry.

Visualizing the Mechanisms of Action

To illustrate the cellular processes affected by dehydroosthol and Doxorubicin, the following diagrams depict the experimental workflow and a simplified signaling pathway for apoptosis.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Data Acquisition cluster_analysis Data Analysis start Breast Cancer Cell Lines (MDA-MB-231, MDA-MB-453, SK-BR-3) seed Seed cells in 96-well plates start->seed treat Treat with varying concentrations of Dehydroosthol or Doxorubicin seed->treat mtt MTT Assay (48h) Measure Cell Viability treat->mtt flow Flow Cytometry (48h) - Cell Cycle Analysis (PI Staining) - Apoptosis Assay (Annexin V/PI) treat->flow ic50 Calculate IC50 values mtt->ic50 cell_cycle_dist Determine cell cycle distribution flow->cell_cycle_dist apoptosis_quant Quantify apoptotic cells flow->apoptosis_quant apoptosis_pathway drug Dehydroosthol / Doxorubicin cell Breast Cancer Cell drug->cell dna_damage DNA Damage / Other Stress cell->dna_damage p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Validating In Vitro Anti-Inflammatory Efficacy of Osthole in a Preclinical Rheumatoid Arthritis Model

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the realm of drug discovery, the successful translation of promising in vitro findings to in vivo efficacy is a critical milestone. This guide provides a comparative framework for validating the in vitro anti-inflammatory properties of osthole, a natural coumarin, in a preclinical animal model of rheumatoid arthritis. Due to the limited availability of specific data on cis-Dehydroosthol, this document will focus on the more extensively researched compound, osthole, as a practical example of the validation process. This guide is intended for researchers, scientists, and drug development professionals.

From Cell Cultures to Animal Models: A Comparative Overview

Osthole has demonstrated significant anti-inflammatory effects in various in vitro studies. These effects have been subsequently corroborated in preclinical animal models, providing a strong basis for its potential therapeutic application in inflammatory diseases.

Table 1: Summary of In Vitro Anti-Inflammatory Activity of Osthole
Cell LineInflammatory StimulusKey Inhibited MediatorsObserved Efficacy (IC50/Concentration)Signaling Pathways
RAW 264.7 MacrophagesLipopolysaccharide (LPS)NO, PGE2, TNF-α, IL-6Effective inhibition at various concentrationsNF-κB, MAPK/p38[1][2]
SW982 Human Synovial CellsInterleukin-1β (IL-1β)IL-6, TNF-α, MMP-1, MMP-3, MMP-1350 and 100 μM showed significant inhibitionNF-κB, MAPK[3]
BV2 Microglial CellsLipopolysaccharide (LPS)TNF-α, IL-6, IL-1βDose-dependent reduction in cytokinesNF-κB, Nrf2[4]
Table 2: Comparison of In Vitro Findings with Preclinical Animal Model Results
Preclinical ModelKey OutcomesIn Vivo Efficacy of OstholeCorrelation with In Vitro Data
Collagen-Induced Arthritis (CIA) in RatsReduced arthritis score, decreased joint inflammation and erosion, lower serum levels of IL-1β, TNF-α, and IL-6.[3]20 and 40 mg/kg significantly alleviated symptoms.[3]The in vivo reduction of pro-inflammatory cytokines (TNF-α, IL-6) directly reflects the inhibitory effects observed in RAW 264.7 and SW982 cells.
Dextran Sulphate Sodium (DSS)-Induced Ulcerative Colitis in MiceReduced weight loss, colon shortening, and disease activity index (DAI) score; decreased MPO activity and TNF-α levels in colon tissue.[1][2]Showed therapeutic potential in treating ulcerative colitis.[1]The suppression of TNF-α in vivo aligns with the in vitro findings in LPS-stimulated macrophages, suggesting a consistent mechanism of action.
Traumatic Brain Injury (TBI) in MiceImproved neurological function, reduced neuronal damage, decreased pro-inflammatory cytokines (IL-6, IL-1β, TNF-α).[5]Attenuated the inflammatory response.[5]The in vivo anti-inflammatory effects and inhibition of the NF-κB pathway are consistent with the mechanisms identified in in vitro models.[5]

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of osthole for 1 hour.

  • Inflammatory Challenge: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Prostaglandin E2 (PGE2), TNF-α, and IL-6: Levels of these cytokines in the supernatant are quantified using commercially available ELISA kits.

  • Western Blot Analysis: To determine the effect on signaling pathways, cell lysates are subjected to western blotting to measure the expression of key proteins like iNOS, COX-2, p38 MAPK, and IκBα.[1][2]

Collagen-Induced Arthritis (CIA) Preclinical Animal Model in Rats
  • Induction of Arthritis: Arthritis is induced in rats by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given on day 7.

  • Treatment: Osthole (at doses of 20 and 40 mg/kg) is administered orally to the rats daily from the day of the first immunization.

  • Assessment of Arthritis:

    • Clinical Scoring: The severity of arthritis in each paw is scored based on erythema and swelling.

    • Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

  • Biochemical Analysis: Blood samples are collected to measure the serum levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) using ELISA kits.[3]

Visualizing the Molecular Pathways and Experimental Processes

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways affected by osthole and the workflow of the preclinical validation study.

G Osthole's Anti-Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IL1B IL-1β IL1R IL-1R IL1B->IL1R Osthole Osthole MAPK MAPK (p38) Osthole->MAPK IKK IKK Osthole->IKK TLR4->MAPK TLR4->IKK IL1R->MAPK IL1R->IKK IkB_p p-IκBα IKK->IkB_p NFkB_IkB NF-κB IκBα NFkB NF-κB IkB_p->NFkB degrades NFkB_nuc NF-κB NFkB->NFkB_nuc DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) COX-2, iNOS DNA->Cytokines

Caption: Osthole inhibits inflammatory pathways by blocking MAPK and NF-κB signaling.

G Preclinical Validation Workflow: From In Vitro to In Vivo cluster_invitro In Vitro Studies cluster_invivo Preclinical Animal Model cell_culture Cell Culture (e.g., RAW 264.7) treatment_vitro Osthole Treatment cell_culture->treatment_vitro inflammation_vitro Inflammatory Stimulus (e.g., LPS) treatment_vitro->inflammation_vitro analysis_vitro Analysis: - Cytokine Levels (ELISA) - Signaling Proteins (Western Blot) inflammation_vitro->analysis_vitro assessment_vivo Assessment: - Clinical Scores - Histopathology - Serum Cytokines analysis_vitro->assessment_vivo Correlation of Results animal_model Animal Model (e.g., CIA in Rats) disease_induction Disease Induction (Collagen Injection) animal_model->disease_induction treatment_vivo Osthole Administration treatment_vivo->assessment_vivo disease_induction->treatment_vivo conclusion Conclusion: In vivo efficacy validates in vitro findings assessment_vivo->conclusion start Hypothesis: Osthole has anti- inflammatory effects start->cell_culture

Caption: Workflow for validating in vitro findings in a preclinical animal model.

References

The Double-Edged Sword of Stereochemistry: A Comparative Guide to Cis vs. Trans Isomers in Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the bioactivity of cis and trans isomers of key bioactive compounds, supported by experimental data and protocols.

The spatial arrangement of atoms within a molecule, a concept known as stereoisomerism, can have profound implications for its biological activity. Among stereoisomers, cis-trans (or geometric) isomers, which arise from restricted rotation around a double bond or in a cyclic structure, often exhibit remarkably different pharmacological profiles. This guide provides an in-depth comparative analysis of the bioactivity of cis and trans isomers of several notable compounds, presenting quantitative data, detailed experimental methodologies, and visualizations of their mechanisms of action.

At a Glance: Cis vs. Trans Bioactivity

The orientation of functional groups in cis and trans isomers dictates their interaction with biological targets, leading to significant differences in efficacy. In some cases, the cis isomer is the more active form, while in others, the trans configuration is favored. The following table summarizes the comparative bioactivity of the cis and trans isomers for four well-studied compounds.

CompoundIsomerBioactivity MetricValueCell Line/SystemPrimary Biological Target
Combretastatin A-4 cisIC50 (Tubulin Polymerization)~1.9 µM[1]In vitroTubulin
transIC50 (Tubulin Polymerization)> 60-fold less potent than cis isomer[1]In vitroTubulin
Cisplatin/Transplatin cis (Cisplatin)IC5023 µM[2]In vitro translationDNA
trans (Transplatin)IC5054 µM[2]In vitro translationDNA
Resveratrol cisAntioxidant Activity (DPPH assay)IC50 = 15.733 mMIn vitroFree radicals
transAntioxidant Activity (DPPH assay)IC50 = 0.131 mMIn vitroFree radicals
Oleic Acid/Elaidic Acid cis (Oleic Acid)Insulin-Stimulated Glucose UptakeIncreasedC2C12 myotubesInsulin signaling pathway
trans (Elaidic Acid)Insulin-Stimulated Glucose UptakeNo increaseC2C12 myotubesInsulin signaling pathway

Case Studies: A Deeper Dive into Isomeric Differences

Combretastatin A-4: The Potent Cis Isomer in Cancer Therapy

Combretastatin A-4 (CA-4), a natural stilbenoid phenol, is a potent inhibitor of tubulin polymerization, a critical process for cell division. Its anticancer activity is almost exclusively attributed to the cis isomer, which binds to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization and cell cycle arrest. The trans isomer is significantly less active[1].

Mechanism of Action: The cis configuration of CA-4 allows it to adopt a specific conformation that fits snugly into the colchicine-binding pocket of tubulin. This interaction disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The less active trans isomer does not fit as effectively into this binding site due to its linear shape.

Experimental Workflow: Tubulin Polymerization Assay

The inhibitory effect of combretastatin A-4 isomers on tubulin polymerization can be quantified using a turbidimetric assay.

G cluster_prep Sample Preparation cluster_assay Assay Execution tubulin Purified Tubulin on Ice plate 96-well plate tubulin->plate buffer Polymerization Buffer (with GTP) buffer->plate isomers Cis/Trans CA-4 Isomers isomers->plate incubate Incubate at 37°C plate->incubate read Measure Absorbance at 340 nm incubate->read data Data Analysis (IC50 determination) read->data Generate Polymerization Curve

Workflow for Tubulin Polymerization Assay.
Cisplatin vs. Transplatin: A Tale of Two Geometries in Chemotherapy

Cisplatin is a widely used chemotherapy drug that exerts its anticancer effects by binding to DNA and inducing apoptosis. Its geometric isomer, transplatin, is clinically ineffective. The key difference lies in the spatial arrangement of the chloride and ammonia ligands around the central platinum atom.

Mechanism of Action: Cisplatin forms intrastrand crosslinks with adjacent guanine bases on DNA, causing a significant bend in the DNA helix. This distortion is recognized by cellular machinery, leading to the activation of apoptotic pathways. Transplatin, on the other hand, primarily forms interstrand crosslinks and different types of intrastrand adducts that are more easily repaired by the cell's DNA repair mechanisms.

Signaling Pathway: Cisplatin-Induced Apoptosis

The DNA damage caused by cisplatin triggers a complex signaling cascade that culminates in programmed cell death.

G cisplatin Cisplatin dna_damage DNA Damage (Intrastrand Crosslinks) cisplatin->dna_damage atr ATR Activation dna_damage->atr p53 p53 Activation atr->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G cluster_cis cis-Resveratrol cluster_trans trans-Resveratrol c_tyrrs TyrRS c_parp1 PARP1 Activation c_tyrrs->c_parp1 Promotes Interaction t_tyrrs TyrRS t_parp1 PARP1 Inhibition t_tyrrs->t_parp1 Inhibits Interaction G cluster_oleic Oleic Acid (cis) cluster_elaidic Elaidic Acid (trans) o_insulin Insulin o_ir Insulin Receptor o_insulin->o_ir o_irs1 IRS-1 o_ir->o_irs1 o_pi3k PI3K o_irs1->o_pi3k o_akt Akt Phosphorylation o_pi3k->o_akt o_glut4 GLUT4 Translocation o_akt->o_glut4 o_glucose Glucose Uptake o_glut4->o_glucose e_insulin Insulin e_ir Insulin Receptor e_insulin->e_ir e_irs1 IRS-1 e_ir->e_irs1 e_pi3k PI3K e_irs1->e_pi3k e_akt Akt Phosphorylation (Impaired) e_pi3k->e_akt e_glut4 GLUT4 Translocation (Reduced) e_akt->e_glut4 e_glucose Glucose Uptake (Reduced) e_glut4->e_glucose

References

Safety Operating Guide

Proper Disposal of cis-Dehydroosthol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of cis-Dehydroosthol, a coumarin derivative, ensuring the safety of personnel and the protection of the environment.

Caution: this compound is classified as a skin and eye irritant and is harmful to aquatic life. Adherence to proper disposal protocols is crucial to mitigate these risks.

Summary of Known Properties

While specific quantitative data for this compound is limited, the following table summarizes available information and data for closely related coumarin compounds to inform a conservative approach to its handling and disposal.

PropertyData for this compound & CoumarinsSource
CAS Number 109741-40-4[1]
Molecular Formula C15H14O3[1]
Acute Toxicity (Oral LD50, Rat) 3,180 mg/kg
Hazards Causes skin irritation, Causes serious eye irritation, Harmful to aquatic life.
Incompatibilities Strong acids, strong bases, and oxidizers. Sensitive to light and heat.[2]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[3]

  • Hand Protection: Nitrile rubber gloves with a thickness greater than 0.11 mm are recommended.[4]

  • Body Protection: A lab coat is required. For handling larger quantities, a chemical-resistant apron and sleeves should be considered.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved N95 dust mask or a respirator with an organic vapor/acid gas/HEPA filter cartridge should be used.[2][3]

Step-by-Step Disposal Procedure

The proper disposal of this compound should be conducted within a certified chemical fume hood.

  • Waste Segregation and Collection:

    • Treat all this compound waste, including contaminated consumables (e.g., pipette tips, weighing boats), as hazardous chemical waste.

    • Collect solid waste in a clearly labeled, dedicated hazardous waste container. The container should be made of a compatible material such as high-density polyethylene (HDPE).

    • For solutions containing this compound, use a labeled, sealed, and compatible liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Spill Management:

    • In the event of a spill, immediately remove all sources of ignition.

    • Dampen the solid spill material with 60-70% ethanol to prevent dust formation.[2]

    • Carefully transfer the dampened material and any contaminated absorbent materials into a suitable, labeled hazardous waste container.[2]

    • Clean the spill area thoroughly with soap and water.

  • Container Management:

    • Keep all hazardous waste containers securely closed when not in use.

    • Store waste containers in a designated, well-ventilated, and cool, dry area, away from incompatible materials.

  • Institutional Waste Pickup:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5]

    • Follow your institution's specific procedures for hazardous waste pickup requests, ensuring all labeling and documentation requirements are met.

Important Considerations:

  • Do Not Dispose Down the Drain: Due to its harm to aquatic life, this compound and its containers must not be disposed of in the sewer system.[4][6]

  • Avoid Environmental Release: Take all necessary precautions to prevent the release of this compound into the environment.[7]

  • Consult Local Regulations: Disposal procedures must comply with all local, state, and federal regulations for hazardous waste.[6][8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Handling & Storage cluster_3 Final Disposal A Wear Appropriate PPE B Work in a Chemical Fume Hood A->B C Segregate this compound Waste B->C D Use Labeled, Compatible Waste Containers C->D E Keep Containers Securely Closed D->E F Store in a Designated Area E->F G Contact Institutional EHS Office F->G H Follow EHS Pickup Procedures G->H

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Dehydroosthol
Reactant of Route 2
Reactant of Route 2
cis-Dehydroosthol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.